Product packaging for Urb937(Cat. No.:CAS No. 1357160-72-5)

Urb937

Cat. No.: B584721
CAS No.: 1357160-72-5
M. Wt: 354.4 g/mol
InChI Key: CMEQHOXCIGFZNJ-UHFFFAOYSA-N
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Description

a peripherally restricted inhibitor of fatty acid amide hydrolase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O4 B584721 Urb937 CAS No. 1357160-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(3-carbamoylphenyl)-4-hydroxyphenyl] N-cyclohexylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-19(24)14-6-4-5-13(11-14)17-12-16(9-10-18(17)23)26-20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,23H,1-3,7-8H2,(H2,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEQHOXCIGFZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC(=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018151
Record name URB937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357160-72-5
Record name URB937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801018151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

URB937: A Peripherally Restricted FAAH Inhibitor for Pain and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of URB937, a potent and peripherally restricted inhibitor of Fatty Acid Amide Hydrolase (FAAH). This compound represents a promising therapeutic agent for the management of pain and inflammation without the central nervous system (CNS) side effects associated with direct-acting cannabinoid receptor agonists.[1][2] This document details the mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental protocols for the evaluation of this compound.

Core Concepts

This compound is an O-aryl carbamate derivative that selectively inhibits FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[3][4] By inhibiting FAAH in peripheral tissues, this compound elevates the endogenous levels of anandamide, which in turn enhances the activation of peripheral cannabinoid receptors, particularly CB1 receptors.[4][5] This targeted action at the periphery is designed to provide analgesia and anti-inflammatory effects while avoiding the psychoactive effects associated with CNS cannabinoid receptor activation.[1][2]

The peripheral restriction of this compound is a key feature, attributed to its interaction with the ATP-binding cassette transporter G2 (ABCG2), an efflux transporter highly expressed at the blood-brain barrier (BBB).[3][6] This transporter actively removes this compound from the CNS, thereby limiting its central activity.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies in rodents.

Table 1: In Vitro and In Vivo Potency of this compound
ParameterSpeciesValueReference
IC50 (FAAH inhibition)Not Specified26.8 nM[7][8]
ED50 (Liver FAAH inhibition)Rat (oral)0.9 mg/kg[1][2]
ED50 (Brain FAAH inhibition)Rat (oral)20.5 mg/kg[1][2]
ED50 (Liver FAAH inhibition)Mouse (oral)0.3 mg/kg[3]
ED50 (Mechanical Hyperalgesia - Carrageenan model)Mouse (oral)0.1 - 3 mg/kg (dose-dependent)[3]
ED50 (Mechanical Hyperalgesia - CFA model)Mouse (oral)10 mg/kg[3]
ED50 (Thermal Hyperalgesia - CFA model)Mouse (oral)3.1 mg/kg[3]
ED50 (Mechanical Allodynia - Neuropathic pain)Mouse (oral)1.3 mg/kg[3]
Table 2: Pharmacokinetic Properties of this compound in Male Rats (3 mg/kg dose)
ParameterRouteValueReference
Oral Bioavailability (F)Oral36%[1][9][10]
Half-life (t1/2)Oral~3 hours[1][2]
Cmax (Plasma)OralNot specified
Tmax (Plasma)OralNot specified
Brain LevelsOralUndetectable[1][9]
Table 3: Pharmacokinetic Properties of this compound in Mice (10 mg/kg dose)
ParameterRouteValueReference
Oral Bioavailability (F)Oral5.3%[3]
Cmax (Plasma)Oral (30 min)123 ng/mL[3]
Plasma Concentration (24 h)Oral1.1 ng/mL[3]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound involves the potentiation of endogenous anandamide signaling in peripheral tissues. The following diagram illustrates this pathway.

URB937_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_outcome Anandamide_ext Anandamide (AEA) CB1_receptor CB1 Receptor Anandamide_ext->CB1_receptor Activates Anandamide_int Anandamide (AEA) Anandamide_ext->Anandamide_int Transport Analgesia Analgesia & Anti-inflammation CB1_receptor->Analgesia Leads to FAAH FAAH Enzyme Anandamide_int->FAAH Degradation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid This compound This compound This compound->FAAH Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

FAAH Activity Assay

This protocol is adapted from studies characterizing the enzymatic activity of FAAH in the presence of inhibitors.[1][2]

Objective: To measure the inhibitory effect of this compound on FAAH activity in tissue homogenates.

Materials:

  • Tissue samples (e.g., liver, brain)

  • Ice-cold Tris-HCl buffer (50 mM, pH 7.5)

  • Fatty acid-free bovine serum albumin (BSA)

  • Anandamide (substrate)

  • Anandamide-[ethanolamine-3H] (radiolabeled substrate)

  • This compound (test compound)

  • Scintillation cocktail and counter

Procedure:

  • Homogenize weighed tissue samples in ice-cold Tris-HCl buffer (1:20 w/v).

  • Centrifuge the homogenates at 1000g for 10 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard method (e.g., bicinchoninic acid assay).

  • Prepare reaction tubes containing 0.5 ml of Tris-HCl buffer with 0.05% w/v fatty acid-free BSA.

  • Add tissue homogenate (e.g., 50 µg protein) to each tube.

  • Add this compound at various concentrations to the respective tubes.

  • Initiate the reaction by adding 10 µM anandamide and a tracer amount of anandamide-[ethanolamine-3H] (e.g., 20,000 cpm).

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction by adding an appropriate quenching solution (e.g., chloroform/methanol).

  • Extract the aqueous phase containing the radiolabeled ethanolamine product.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of FAAH inhibition for each this compound concentration and determine the IC50 value.

Assessment of Peripheral Restriction and Brain Penetration

This workflow outlines the steps to confirm the peripherally restricted nature of this compound.[1][2][6][9]

Peripheral_Restriction_Workflow start Animal Dosing administer Administer this compound (e.g., oral gavage) start->administer collect_samples Collect Blood and Brain Samples at various time points administer->collect_samples process_plasma Process Blood to Obtain Plasma collect_samples->process_plasma homogenize_brain Homogenize Brain Tissue collect_samples->homogenize_brain faah_assay_liver Measure FAAH Activity in Liver lcms_plasma Quantify this compound in Plasma (LC/MS-MS) process_plasma->lcms_plasma lcms_brain Quantify this compound in Brain (LC/MS-MS) homogenize_brain->lcms_brain faah_assay_brain Measure FAAH Activity in Brain homogenize_brain->faah_assay_brain analyze_pk Analyze Pharmacokinetic Parameters lcms_plasma->analyze_pk lcms_brain->analyze_pk compare_faah Compare Peripheral vs. Central FAAH Inhibition faah_assay_liver->compare_faah faah_assay_brain->compare_faah

References

URB937: A Technical Guide to its Discovery, Synthesis, and Peripheral Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

URB937 is a potent, orally active, and peripherally restricted inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By selectively inhibiting FAAH in peripheral tissues, this compound elevates local anandamide levels, leading to profound analgesic effects in various preclinical models of pain without the central nervous system side effects typically associated with cannabinoid-based therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic potential of modulating the endocannabinoid system for pain management. Direct activation of cannabinoid receptors (CB1 and CB2) can produce significant analgesia, but is often accompanied by undesirable psychoactive effects. The strategy behind this compound was to indirectly enhance endocannabinoid signaling by preventing the breakdown of the endogenous cannabinoid anandamide. By designing an inhibitor of the primary catabolic enzyme for anandamide, fatty acid amide hydrolase (FAAH), that is restricted to the periphery, the aim was to achieve localized analgesia without central nervous system penetration. This compound was identified as a potent FAAH inhibitor that is actively extruded from the central nervous system by the ATP-binding cassette (ABC) transporter Abcg2, thus fulfilling the criteria for a peripherally restricted analgesic.[1][2]

Synthesis of this compound

A reproducible four-step synthesis for this compound has been developed, starting from the readily available 4-benzyloxyphenol, with an overall yield of 45%.[3][4] This process avoids the need for chromatographic purification, making it suitable for multigram scale-up.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(benzyloxy)-2-bromophenol

  • To a solution of 4-(benzyloxy)phenol (1 equivalent) in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) portionwise at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • The crude product is typically of sufficient purity for the next step, or can be purified by crystallization.

Step 2: Synthesis of cyclohexyl(4-(benzyloxy)-2-bromophenyl)carbamate

  • To a solution of 4-(benzyloxy)-2-bromophenol (1 equivalent) in an aprotic solvent, add cyclohexyl isocyanate and a suitable base (e.g., triethylamine).

  • Heat the reaction mixture and monitor for completion.

  • After cooling, the product can be isolated by precipitation and filtration.

Step 3: Suzuki Coupling to form 3'-(benzyloxy)-[1,1'-biphenyl]-3-carboxamide derivative

  • In a degassed solvent system, combine cyclohexyl(4-(benzyloxy)-2-bromophenyl)carbamate (1 equivalent), 3-carbamoylphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous sodium carbonate).

  • Heat the mixture under an inert atmosphere until the starting materials are consumed.

  • Upon completion, perform an extractive work-up to isolate the crude product.

Step 4: Debenzylation to yield this compound

  • Dissolve the product from Step 3 in a suitable solvent and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Monitor the reaction for the removal of the benzyl protecting group.

  • After filtration of the catalyst, the final product, this compound, can be isolated by crystallization.

Mechanism of Action

This compound is a potent inhibitor of FAAH with an IC50 of 26.8 nM.[1][5] By inhibiting FAAH in peripheral tissues, this compound prevents the hydrolysis of anandamide, leading to its accumulation. Elevated anandamide levels then enhance the activation of peripheral cannabinoid receptors, primarily CB1 receptors located on sensory nerve endings. This localized enhancement of endocannabinoid signaling is believed to be the primary mechanism behind this compound's analgesic effects.[6] The peripheral restriction of this compound is a key feature, as it is a substrate for the Abcg2 efflux transporter at the blood-brain barrier, which actively prevents its entry into the central nervous system.[2]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide CB1_receptor CB1 Receptor Anandamide_ext->CB1_receptor Activates Anandamide_int Anandamide CB1_receptor->Anandamide_int Internalization FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Products Anandamide_int->FAAH Hydrolysis This compound This compound This compound->FAAH Inhibits

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpecies/TissueReference
FAAH IC50 26.8 nMIn vitro[1][5][7]
Liver FAAH ED50 0.9 mg/kg (oral)Rat[8]
Brain FAAH ED50 20.5 mg/kg (oral)Rat[8]
Acetic Acid Writhing ED50 0.1 mg/kg (s.c.)Mouse[7]

Table 2: Pharmacokinetic Properties of this compound in Rats (3 mg/kg, oral)

ParameterValueReference
Oral Bioavailability (F) 36%[1][8]
Peak Plasma Concentration (Cmax) 159.47 ng/mL[1]
Time to Peak Concentration (Tmax) 1 hour[1]
Half-life (T1/2) 60 minutes[1]

Key Experimental Protocols

FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

Materials:

  • FAAH enzyme preparation (recombinant or tissue homogenate)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Test compound (this compound) and vehicle control

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the FAAH enzyme preparation to each well.

  • Add the this compound dilutions or vehicle to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

  • Immediately measure the fluorescence intensity over time (kinetic mode) or after a fixed incubation period (endpoint mode) at 37°C.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

FAAH_Assay_Workflow start Start prep_reagents Prepare Reagents (FAAH, Substrate, this compound) start->prep_reagents add_enzyme Add FAAH Enzyme to 96-well plate prep_reagents->add_enzyme add_inhibitor Add this compound Dilutions or Vehicle add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Acetic Acid-Induced Writhing Test (Mouse)

This model assesses visceral pain and the efficacy of peripherally acting analgesics.

Materials:

  • Male Swiss Webster mice

  • This compound solution and vehicle control

  • 0.6% acetic acid solution

  • Observation chambers

Procedure:

  • Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous).

  • After a specified pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • Compare the number of writhes in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

  • Calculate the ED50 value from the dose-response curve.

Pharmacokinetic Analysis by LC/MS-MS

This method is used to determine the concentration of this compound in biological matrices.

Instrumentation:

  • Liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC/MS-MS).

LC Method:

  • Column: Acquity BEH C18 (1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compound, followed by a re-equilibration step.

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 355.4 -> 230.1

    • Internal Standard (e.g., URB597): m/z 339.4 -> 214.0

  • Sample Preparation: Protein precipitation of plasma or tissue homogenates followed by solid-phase extraction or liquid-liquid extraction.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of pain, particularly visceral and inflammatory pain. Its unique mechanism of action, involving peripherally restricted FAAH inhibition, allows for potent analgesia without the CNS side effects that have hampered the clinical development of other cannabinoid-based drugs. The robust synthesis and well-characterized preclinical profile of this compound provide a solid foundation for further investigation and potential clinical translation. This technical guide serves as a valuable resource for researchers and drug development professionals interested in advancing the field of non-opioid analgesics and endocannabinoid-based therapeutics.

References

The Peripherally Restricted FAAH Inhibitor URB937: A Technical Guide to its Mechanism of Action in Elevating Anandamide Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of URB937, a potent and peripherally restricted inhibitor of Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH in peripheral tissues, this compound effectively increases the concentration of the endocannabinoid anandamide, a key endogenous signaling lipid involved in pain, inflammation, and other physiological processes. This document details the mechanism of action of this compound, presents quantitative data on its efficacy and pharmacokinetics, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid that plays a crucial role in modulating a variety of physiological processes, including pain perception, inflammation, and mood.[1] The biological actions of anandamide are terminated through enzymatic hydrolysis, primarily by the intracellular serine hydrolase, Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH represents a promising therapeutic strategy to enhance and prolong the endogenous signaling of anandamide, thereby offering potential therapeutic benefits without the psychoactive side effects associated with direct cannabinoid receptor agonists.

This compound is a novel FAAH inhibitor characterized by its limited ability to cross the blood-brain barrier (BBB).[2] This peripheral restriction is a key attribute, allowing for the targeted elevation of anandamide levels in peripheral tissues while minimizing central nervous system (CNS) effects. This guide delves into the core mechanisms by which this compound achieves this effect.

Mechanism of Action of this compound

The primary mechanism by which this compound increases anandamide levels is through the potent and selective inhibition of the FAAH enzyme in peripheral tissues.[2]

FAAH Inhibition

FAAH is responsible for the breakdown of anandamide into arachidonic acid and ethanolamine, thus terminating its signaling activity.[2] this compound acts as an irreversible inhibitor of FAAH.[3] By binding to the active site of FAAH, this compound prevents the hydrolysis of anandamide. This leads to an accumulation of anandamide in the tissues where FAAH is inhibited.

Peripheral Restriction

A defining feature of this compound is its limited penetration of the central nervous system.[2] This is attributed to its chemical structure, which makes it a substrate for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp). This peripheral restriction ensures that the elevation of anandamide is primarily localized to peripheral tissues, such as the liver, kidney, and sensory neurons, without significantly affecting brain anandamide levels.[4]

Downstream Signaling

The increased levels of anandamide resulting from FAAH inhibition by this compound lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2 receptors, in peripheral tissues.[5] Activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7] These signaling events are responsible for the analgesic, anti-inflammatory, and other therapeutic effects observed with this compound administration.

Quantitative Data

The following tables summarize the key quantitative data related to the efficacy and pharmacokinetic properties of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound
ParameterSpeciesTissue/EnzymeValueReference
IC50 FAAH26.8 nM[8]
ED50 RatLiver FAAH Inhibition0.9 mg/kg (oral)[3][9]
ED50 RatBrain FAAH Inhibition20.5 mg/kg (oral)[3][9]
Table 2: Pharmacokinetic Parameters of this compound in Rats (3 mg/kg, oral)
ParameterValueReference
Cmax 159.47 ng/mL[9]
Tmax 60 min[9]
t1/2 ~3 hours[9]
Oral Bioavailability (F) 36%[9]
Table 3: Effect of this compound on Endocannabinoid Levels in Peripheral Tissues (Mice)
TissueTreatmentAnandamide Levels (pmol/g)Fold IncreaseReference
Liver Vehicle~5-[4]
This compound (1 mg/kg)~15~3[4]
Kidney Vehicle~2-[4]
This compound (1 mg/kg)~6~3[4]

Note: The data in Table 3 are estimations based on graphical representations in the cited literature and serve for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

FAAH Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of this compound in inhibiting FAAH activity.

Materials:

  • Rat liver homogenate (as a source of FAAH)

  • This compound

  • [3H]Anandamide (substrate)

  • Toluene/ethyl acetate (2:1, v/v)

  • Scintillation cocktail

  • Tris-HCl buffer (50 mM, pH 7.4)

Procedure:

  • Prepare rat liver homogenates in Tris-HCl buffer.

  • Pre-incubate the liver homogenate with varying concentrations of this compound or vehicle for 15 minutes at 37°C.

  • Initiate the reaction by adding [3H]anandamide to a final concentration of 1 µM.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction by adding 2 volumes of ice-cold chloroform/methanol (1:1, v/v).

  • Separate the aqueous and organic phases by centrifugation.

  • Collect the aqueous phase containing the released [3H]ethanolamine.

  • Quantify the radioactivity in the aqueous phase using liquid scintillation counting.

  • Calculate the percentage of FAAH inhibition for each this compound concentration and determine the IC50 value.

Quantification of Anandamide in Peripheral Tissues by LC-MS/MS

Objective: To measure the levels of anandamide in peripheral tissues following this compound administration.

Materials:

  • Tissue samples (e.g., liver, kidney)

  • Deuterated anandamide (d8-AEA) as an internal standard

  • Methanol

  • Chloroform

  • Solid Phase Extraction (SPE) columns

  • LC-MS/MS system

Procedure:

  • Homogenize frozen tissue samples in methanol containing the d8-AEA internal standard.

  • Perform a liquid-liquid extraction using chloroform and water.

  • Collect the organic phase and dry it under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent and perform solid-phase extraction (SPE) to purify the anandamide fraction.

  • Elute the anandamide from the SPE column and dry the eluate.

  • Reconstitute the final sample in the mobile phase for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system. Use a C18 column for chromatographic separation.

  • Perform mass spectrometric detection using multiple reaction monitoring (MRM) mode to specifically detect and quantify anandamide and the internal standard.

  • Calculate the concentration of anandamide in the tissue sample based on the peak area ratio of anandamide to the internal standard and a standard curve.

Animal Model of Inflammatory Pain (Carrageenan-induced Paw Edema)

Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory pain.

Materials:

  • Rodents (e.g., rats or mice)

  • This compound

  • Carrageenan solution (1% in saline)

  • Calipers or plethysmometer

  • Von Frey filaments or radiant heat source for hyperalgesia measurement

Procedure:

  • Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage).

  • After a predetermined time (e.g., 60 minutes), inject carrageenan into the plantar surface of one hind paw to induce localized inflammation.

  • Measure the paw volume (edema) using calipers or a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 4, and 6 hours).

  • Assess mechanical or thermal hyperalgesia in the inflamed paw using Von Frey filaments or a radiant heat source, respectively, at the same time points.

  • Compare the paw volume and pain sensitivity measurements between the this compound-treated and vehicle-treated groups to determine the anti-inflammatory and analgesic effects of this compound.

Visualizations

Signaling Pathway of this compound Action

URB937_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide CB1R CB1/CB2 Receptor Anandamide_ext->CB1R Activates Signaling Downstream Signaling (e.g., ↓cAMP, MAPK activation) CB1R->Signaling Anandamide_int Anandamide Anandamide_int->Anandamide_ext Transport FAAH FAAH Enzyme Anandamide_int->FAAH Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Degrades This compound This compound This compound->FAAH Inhibits URB937_Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Studies cluster_data_analysis Data Analysis FAAH_Assay FAAH Inhibition Assay IC50 Determine IC50 FAAH_Assay->IC50 Efficacy_Eval Evaluate Therapeutic Efficacy IC50->Efficacy_Eval Animal_Model Animal Model of Pain/ Inflammation Behavioral_Test Behavioral Testing (e.g., Paw Edema, Hyperalgesia) Animal_Model->Behavioral_Test Tissue_Collection Tissue Collection (e.g., Liver, Kidney) Animal_Model->Tissue_Collection URB937_Admin Administer this compound URB937_Admin->Animal_Model Behavioral_Test->Efficacy_Eval Anandamide_Quant Anandamide Quantification (LC-MS/MS) Tissue_Collection->Anandamide_Quant PK_PD_Model Pharmacokinetic/ Pharmacodynamic Modeling Anandamide_Quant->PK_PD_Model

References

The Peripherally-Restricted FAAH Inhibitor URB937: A Technical Guide to its Role in Pain Perception

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

URB937 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. A key characteristic of this compound is its limited permeability across the blood-brain barrier (BBB), leading to a peripherally-restricted mechanism of action. This attribute has positioned this compound as a significant tool for investigating the role of peripheral endocannabinoid signaling in pain modulation and as a potential therapeutic agent with a reduced risk of central nervous system (CNS)-related side effects. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.

Mechanism of Action

This compound exerts its analgesic effects by inhibiting FAAH in peripheral tissues.[1][2] This inhibition leads to an accumulation of anandamide and other N-acylethanolamines (NAEs), such as palmitoylethanolamide (PEA). The elevated levels of anandamide enhance the activation of peripheral cannabinoid receptor type 1 (CB1).[2][3] This engagement of peripheral CB1 receptors on sensory nerve endings is a primary driver of the analgesic and anti-hyperalgesic effects of this compound.[1][2] Additionally, the increased levels of PEA contribute to the modulation of pain perception through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[3]

A critical aspect of this compound's pharmacology is its active efflux from the CNS by the ATP-binding cassette (ABC) transporter Abcg2 (also known as breast cancer resistance protein, BCRP), which is expressed at the BBB.[4] This active transport mechanism is responsible for the significant difference in FAAH inhibition between peripheral tissues and the brain.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

ParameterValueSource
IC50 for FAAH 26.8 nM[5]

Table 2: In Vivo Efficacy of this compound (ED50 Values)

Animal ModelPain ModalityEndpointRoute of AdministrationED50Source
MouseVisceral PainAcetic Acid-Induced WrithingSubcutaneous0.1 mg/kg[3]
MouseInflammatory Pain (Carrageenan)EdemaOral0.5 mg/kg[6]
MouseInflammatory Pain (Carrageenan)Mechanical HyperalgesiaOral0.8 mg/kg[6]
MouseInflammatory Pain (Carrageenan)Thermal HyperalgesiaOral0.2 mg/kg[6]
RatFAAH InhibitionLiverOral0.9 mg/kg[7]
RatFAAH InhibitionBrainOral20.5 mg/kg[7]
MouseFAAH InhibitionLiverSubcutaneous0.2 mg/kg[3]
MouseFAAH InhibitionBrainSubcutaneous40 mg/kg[3]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Pain Modulation

URB937_Signaling_Pathway This compound This compound (Peripherally Administered) FAAH FAAH (Peripheral Tissues) This compound->FAAH Inhibition Anandamide Anandamide (AEA) Levels (Increased) FAAH->Anandamide Degradation (Blocked) PEA Palmitoylethanolamide (PEA) Levels (Increased) FAAH->PEA Degradation (Blocked) CB1 Peripheral CB1 Receptors Anandamide->CB1 Activation PPARa PPAR-α Receptors PEA->PPARa Activation Analgesia Analgesia and Anti-Hyperalgesia CB1->Analgesia PPARa->Analgesia

Caption: Signaling pathway of this compound in peripheral pain modulation.

Experimental Workflow for Assessing this compound in a Neuropathic Pain Model

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment Protocol cluster_assessment Behavioral and Molecular Assessment cluster_outcome Outcome Surgery Chronic Constriction Injury of Infraorbital Nerve (IoN-CCI) in Rats Treatment Sub-chronic this compound (1 mg/kg, i.p.) or Vehicle Administration Surgery->Treatment Behavior Mechanical Allodynia Assessment (von Frey Test) Treatment->Behavior Molecular Gene Expression Analysis (rt-PCR) of CGRP and Cytokines in Trigeminal Ganglion, Medulla, and Spinal Cord Treatment->Molecular Result Prevention of Mechanical Allodynia and Modulation of Nociceptive Markers Behavior->Result Molecular->Result

Caption: Experimental workflow for evaluating this compound in a rat model of trigeminal neuralgia.

Detailed Experimental Protocols

Chronic Constriction Injury of the Infraorbital Nerve (IoN-CCI) in Rats

This model is used to induce trigeminal neuropathic pain.[2][8]

  • Animals: Male Sprague-Dawley rats.

  • Anesthesia: Appropriate anesthesia is administered to ensure the animal is unresponsive to noxious stimuli.

  • Surgical Procedure:

    • An intraoral incision is made in the superior fornix of the vestibule of the oral cavity, rostral to the first molar.

    • The infraorbital nerve is carefully exposed and isolated from the surrounding tissues.

    • Two loose ligatures are placed around the nerve.

    • The incision is closed with sutures.

  • Sham Surgery: The infraorbital nerve is exposed but not ligated.

  • Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative analgesia and care.

Carrageenan-Induced Inflammatory Pain in Mice

This model is used to assess the anti-inflammatory and anti-hyperalgesic effects of compounds.[9]

  • Animals: Mice (e.g., C57BL/6).

  • Procedure:

    • A baseline measurement of paw volume and nociceptive thresholds (mechanical and thermal) is taken.

    • A 1% solution of carrageenan is injected into the plantar surface of one hind paw.

    • This compound or vehicle is administered, typically at the same time as the carrageenan injection.

    • Paw volume and nociceptive thresholds are measured at various time points post-injection (e.g., 4 and 24 hours).

Formalin Test in Rats

This test assesses nociceptive responses to a persistent chemical stimulus and can distinguish between acute and tonic pain.[10]

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are habituated to the testing chamber.

    • This compound or vehicle is administered (e.g., 1 hour prior to formalin injection).

    • A dilute solution of formalin (e.g., 5%) is injected into the dorsal surface of a hind paw.

    • Nocifensive behaviors (e.g., flinching, licking, biting of the injected paw) are observed and scored over a period of time (e.g., 60 minutes). The response is typically biphasic: an early acute phase (0-10 minutes) and a late tonic phase (10-60 minutes).

Assessment of Mechanical Allodynia (von Frey Test)

This is a common method to measure sensitivity to mechanical stimuli.[2][8]

  • Apparatus: A series of calibrated von Frey filaments that exert a specific force when bent.

  • Procedure:

    • Animals are placed on an elevated mesh platform and allowed to acclimatize.

    • Filaments of increasing force are applied to the plantar surface of the hind paw (or the whisker pad area in the IoN-CCI model).

    • The threshold for paw withdrawal is determined. A positive response is typically defined as a brisk withdrawal of the paw.

Quantification of Anandamide Levels

Liquid chromatography-tandem mass spectrometry (LC/MS-MS) is the standard method for the accurate quantification of anandamide and other endocannabinoids in biological tissues.[7][11]

  • Sample Preparation:

    • Tissues (e.g., liver, plasma) are rapidly collected and frozen to prevent enzymatic degradation of anandamide.

    • Homogenization of tissues in an organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and extract lipids.

    • An internal standard (e.g., a deuterated analog of anandamide) is added for accurate quantification.

    • The lipid extract is often purified using solid-phase extraction or other cleanup methods to remove interfering substances.

  • LC/MS-MS Analysis:

    • The purified extract is injected into a liquid chromatograph for separation of anandamide from other lipids.

    • The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification based on their specific mass-to-charge ratios.

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the role of the peripheral endocannabinoid system in pain perception. Its ability to selectively inhibit FAAH in the periphery, thereby increasing local anandamide levels, has demonstrated significant analgesic and anti-inflammatory effects in a variety of preclinical pain models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of peripherally-acting FAAH inhibitors for the management of pain. The unique mechanism of action of this compound, which avoids direct CNS engagement, represents a promising strategy for the development of novel analgesics with improved safety profiles.

References

URB937 and the Blood-Brain Barrier: A Technical Guide to its Peripherally Restricted Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the blood-brain barrier (BBB) permeability of URB937, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). This compound's unique characteristic of being peripherally restricted, meaning it does not readily enter the central nervous system (CNS), makes it a valuable research tool and a potential therapeutic with a reduced risk of centrally-mediated side effects. This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying mechanisms governing its limited brain penetration.

Quantitative Data on this compound's Blood-Brain Barrier Permeability

The peripherally restricted nature of this compound has been demonstrated across multiple preclinical studies. A key factor in its limited brain access is its active extrusion from the CNS by ATP-binding cassette (ABC) transporters. The following tables summarize the key quantitative findings that underscore its poor BBB permeability.

ParameterSpeciesAdministration RouteDoseBrain ConcentrationPlasma ConcentrationKey FindingReference
This compound LevelsMale RatsOral3 mg/kgUndetectable (<50 pg/ml)Cmax: 159.47 ng/mlAt a therapeutically effective oral dose, this compound is not detected in the brain.[1][1]
FAAH Inhibition (ED50)Male RatsSystemicN/A20.5 mg/kgLiver: 0.9 mg/kgThe dose required to inhibit FAAH in the brain is 23 times higher than in the liver, indicating poor brain penetration.[1][2][1][2]
FAAH Inhibition (ED50)Female MiceSubcutaneousN/A48 mg/kgLiver: 0.2 mg/kgThe ED50 for FAAH inhibition in the brain is 250 times higher than in the liver in female mice.[3][3]
Tissue:Blood RatioPregnant MiceSubcutaneous1 mg/kgNot DetectedN/AThis compound did not reach the brain in pregnant female mice.[3][3]
Tissue:Blood RatioPregnant RatsOral1 mg/kgNot DetectableN/AThis compound was not detectable in the brain of pregnant female rats.[3][3]

The Role of Efflux Transporters

The primary mechanism preventing this compound from accumulating in the brain is its recognition and active transport out of the CNS by efflux pumps located at the BBB. These transporters, notably P-glycoprotein (P-gp, also known as ABCB1) and breast cancer resistance protein (BCRP, also known as ABCG2), act as a functional barrier to a wide range of xenobiotics.[1][3]

Studies have shown that co-administration of this compound with inhibitors of these transporters can increase its brain concentration. For instance, the administration of Ko-143, a selective ABCG2 inhibitor, increased the ability of this compound to inhibit FAAH activity in the brain of mice, confirming that ABCG2 plays a significant role in its efflux.[3] This active efflux mechanism is saturable, as evidenced by the observation that very high doses of this compound can lead to some level of FAAH inhibition in the brain.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the BBB permeability of this compound.

Quantification of this compound in Plasma and Brain Tissue by LC/MS-MS

This method is crucial for determining the concentration of this compound in biological matrices.

  • Sample Preparation:

    • Plasma (0.1 ml) or brain tissue homogenate (≈50 mg) is mixed with ice-cold methanol containing an internal standard (e.g., URB597) to precipitate proteins.[1]

    • Samples are vortexed and centrifuged to separate the supernatant.[1]

    • The supernatant is then loaded onto a lipid removal cartridge (e.g., Captiva EMR-Lipid) and eluted under vacuum.[1]

  • Chromatographic Separation:

    • The eluted sample is injected into a liquid chromatography system.

    • Separation is achieved on a C18 analytical column with a gradient mobile phase, typically consisting of water and acetonitrile with a modifier like formic acid.

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • This compound and the internal standard are detected and quantified using multiple reaction monitoring (MRM) in positive ion mode.

In Vivo FAAH Activity Assay

This assay measures the functional effect of this compound on its target enzyme in different tissues.

  • Tissue Homogenization:

    • Brain and liver tissues are collected from animals at a specified time after this compound administration.

    • Tissues are homogenized in a suitable buffer (e.g., Tris-HCl) on ice.

  • Enzyme Activity Measurement:

    • The homogenates are incubated with a radiolabeled FAAH substrate, such as [³H]anandamide or a fluorescent substrate.

    • The reaction is stopped, and the product of the enzymatic reaction is separated from the unreacted substrate using techniques like thin-layer chromatography or liquid-liquid extraction.

    • The amount of product is quantified using scintillation counting for radiolabeled substrates or fluorescence measurement.

    • FAAH activity is expressed as the amount of product formed per unit time per milligram of protein.

In Vivo Microdialysis

While not explicitly detailed for this compound in the provided search results, in vivo microdialysis is a powerful technique for measuring unbound drug concentrations in the brain extracellular fluid, providing a direct measure of BBB penetration.

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal.

  • Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a constant flow rate.

  • Sample Collection: Small molecules from the brain's extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the outgoing perfusate (dialysate).

  • Analysis: The concentration of the drug in the dialysate is measured using a sensitive analytical technique like LC/MS-MS.

Visualizations

Signaling Pathway of this compound

URB937_Signaling_Pathway This compound This compound FAAH Fatty Acid Amide Hydrolase (FAAH) This compound->FAAH Inhibits Inactive Inactive Metabolites FAAH->Inactive Degrades Anandamide Anandamide (AEA) Oleoylethanolamide (OEA) Anandamide->FAAH Substrate CB1R Cannabinoid Receptor 1 (CB1) Anandamide->CB1R Activates Analgesia Analgesic Effects CB1R->Analgesia Leads to

Caption: this compound inhibits FAAH, leading to increased endocannabinoid levels and subsequent activation of cannabinoid receptors.

Experimental Workflow for BBB Permeability Assessment

BBB_Permeability_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation Admin Administer this compound (e.g., Oral, IV) Collection Collect Blood and Brain Tissue Samples Admin->Collection At defined time points Quantification Quantify this compound (LC/MS-MS) Collection->Quantification FAAH_Assay Measure FAAH Activity Collection->FAAH_Assay Ratio Calculate Brain-to-Plasma Concentration Ratio Quantification->Ratio ED50 Determine ED50 for FAAH Inhibition FAAH_Assay->ED50

Caption: A typical workflow for evaluating the blood-brain barrier permeability of this compound in preclinical models.

Logical Relationship of this compound and BBB Efflux

URB937_BBB_Efflux URB937_blood This compound in Bloodstream BBB Blood-Brain Barrier (Endothelial Cells) URB937_blood->BBB Passive Diffusion URB937_brain This compound in Brain BBB->URB937_brain Enters Efflux Efflux Transporters (P-gp, ABCG2) URB937_brain->Efflux Substrate for Low_Conc Low Brain Concentration URB937_brain->Low_Conc Efflux->URB937_blood Active Transport Out Efflux->Low_Conc Maintains

Caption: The interaction of this compound with efflux transporters at the blood-brain barrier results in its low concentration in the brain.

References

Methodological & Application

Application Notes and Protocols: Urb937 in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urb937 is a potent and peripherally restricted inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][3] By inhibiting FAAH in peripheral tissues, this compound elevates the levels of anandamide, thereby enhancing its analgesic effects without causing the central nervous system (CNS) side effects associated with direct cannabinoid receptor agonists.[1][4][5] This peripherally restricted action makes this compound a promising therapeutic candidate for the management of neuropathic pain.[4][6]

These application notes provide a summary of the preclinical data on this compound's efficacy in various neuropathic pain models, detailed experimental protocols for its use, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound acts by selectively inhibiting FAAH in peripheral tissues. This inhibition leads to an accumulation of anandamide, which then activates peripheral cannabinoid receptors, primarily CB1 receptors, on sensory neurons.[1][5] This activation modulates nociceptive signaling, reducing the transmission of pain signals to the central nervous system.[1][3] The peripherally restricted nature of this compound is attributed to its interaction with the Abcg2 transporter, which limits its ability to cross the blood-brain barrier.[2]

Urb937_Mechanism_of_Action cluster_peripheral_neuron Peripheral Sensory Neuron This compound This compound FAAH FAAH This compound->FAAH Inhibits Anandamide_inc ↑ Anandamide (AEA) FAAH->Anandamide_inc Degrades AEA (blocked) CB1R CB1 Receptor Anandamide_inc->CB1R Activates PainSignal_dec ↓ Nociceptive Signal Transmission CB1R->PainSignal_dec Modulates PainPerception Pain Perception (CNS) PainSignal_dec->PainPerception PainStimulus Noxious Stimulus PainStimulus->CB1R

Figure 1: this compound Mechanism of Action in Peripheral Nociception.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in rodent models of neuropathic pain.

Table 1: Efficacy of this compound in the Trigeminal Neuralgia Model

Animal ModelSpecies/StrainThis compound Dose & RouteOutcome MeasureResultReference
Chronic Constriction Injury of the Infraorbital Nerve (IoN-CCI)Male Sprague-Dawley Rats1 mg/kg, i.p. (sub-chronic)Mechanical AllodyniaPrevented the development of mechanical allodynia.[6]

Table 2: Efficacy of this compound in Sciatic Nerve Injury Models

Animal ModelSpecies/StrainThis compound Dose & RouteOutcome MeasureResultReference
Sciatic Nerve LigationMice1 mg/kg, i.p. (single dose)Mechanical & Thermal Hyperalgesia, Mechanical AllodyniaAttenuated hyperalgesia and allodynia.[1]
Sciatic Nerve LigationMice1 mg/kg, i.p. (once daily for 7 days)Mechanical & Thermal Hyperalgesia, Mechanical AllodyniaReversed hyperalgesia and allodynia.[1]
Chronic Sciatic Nerve LigationMice0.3-3 mg/kg, p.o.Mechanical & Thermal Hyperalgesia, Mechanical AllodyniaDose-dependently reversed pain-related behaviors.[7]

Experimental Protocols

Chronic Constriction Injury of the Infraorbital Nerve (IoN-CCI) Model in Rats

This model is used to induce trigeminal neuropathic pain.[6]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Chromic gut sutures (4-0)

  • This compound solution (e.g., dissolved in a vehicle of DMSO, Tween 80, and saline)

  • Vehicle solution

Procedure:

  • Anesthetize the rat.

  • Make a small incision in the intraoral mucosa to expose the infraorbital nerve.

  • Loosely tie two chromic gut ligatures around the nerve.

  • Suture the incision.

  • Allow the animals to recover for a set period (e.g., 7 days) to allow for the development of neuropathic pain.

  • Administer this compound or vehicle according to the experimental design (e.g., sub-chronic treatment starting from the day of surgery).

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-noxious mechanical stimulus.

Materials:

  • Von Frey filaments of varying forces

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the animal to the testing chamber on the elevated mesh platform.

  • Apply the von Frey filaments to the plantar surface of the hind paw (for sciatic nerve injury models) or the whisker pad area (for trigeminal neuralgia models).

  • Begin with a filament of low force and progressively increase the force.

  • A positive response is noted as a sharp withdrawal of the paw or head.

  • The 50% withdrawal threshold is calculated using the up-down method.

Experimental_Workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment & Assessment cluster_analysis Data Analysis Induction Induce Neuropathic Pain (e.g., IoN-CCI or Sciatic Nerve Ligation) Baseline Baseline Behavioral Testing (e.g., von Frey Test) Induction->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment Behavioral Post-Treatment Behavioral Testing Treatment->Behavioral Biochemical Biochemical Analysis (e.g., FAAH activity, Anandamide levels) Behavioral->Biochemical Data Statistical Analysis of Behavioral & Biochemical Data Biochemical->Data

Figure 2: General Experimental Workflow for Evaluating this compound.

Concluding Remarks

This compound represents a novel approach to the treatment of neuropathic pain by targeting the endocannabinoid system in the periphery.[1][3] The data presented here demonstrate its efficacy in preclinical models of neuropathic pain, highlighting its potential as a therapeutic agent with an improved safety profile compared to centrally acting analgesics.[1][6][7] The provided protocols offer a starting point for researchers wishing to investigate the properties of this compound further. Future research should continue to explore the full therapeutic potential and underlying mechanisms of peripherally restricted FAAH inhibitors in various chronic pain conditions.

References

Application Notes and Protocols for URB937 in Inflammatory Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

URB937 is a potent, peripherally restricted inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By selectively inhibiting FAAH in peripheral tissues, this compound elevates local concentrations of anandamide without crossing the blood-brain barrier (BBB).[2][3] This peripheral selectivity makes this compound a valuable pharmacological tool to investigate the role of the peripheral endocannabinoid system in modulating inflammatory pain pathways, while avoiding the central nervous system (CNS) side effects associated with direct cannabinoid receptor agonists.[4][5] Administration of this compound has been shown to produce significant antinociceptive effects in various rodent models of inflammatory and neuropathic pain.[2][6] These effects are primarily mediated by the activation of peripheral cannabinoid receptor 1 (CB1).[1][4][5]

Mechanism of Action in Inflammatory Pain

Inflammatory stimuli trigger the local production and release of anandamide.[4] However, its analgesic and anti-inflammatory effects are short-lived due to rapid degradation by FAAH. This compound blocks this degradation, leading to sustained high levels of anandamide in the periphery.[1] This accumulated anandamide then acts on presynaptic CB1 receptors located on peripheral sensory nerve endings.[2][4] Activation of these receptors inhibits the release of pro-inflammatory neuropeptides (like CGRP and Substance P) and cytokines (such as TNF-α and IL-6), and reduces neuronal excitability, thereby dampening the transmission of pain signals to the CNS.[7][8] This peripheral gating mechanism effectively controls the access of pain-related inputs to the spinal cord and brain.[1][2]

cluster_0 Peripheral Sensory Neuron Terminal cluster_1 Downstream Effects Inflammatory Stimulus Inflammatory Stimulus Anandamide (AEA) Production Anandamide (AEA) Production Inflammatory Stimulus->Anandamide (AEA) Production FAAH FAAH Anandamide (AEA) Production->FAAH Degradation Increased AEA Increased AEA Anandamide (AEA) Production->Increased AEA This compound This compound This compound->FAAH Inhibition CB1R CB1 Receptor Increased AEA->CB1R Activation Reduced Neuronal Excitability Reduced Neuronal Excitability CB1R->Reduced Neuronal Excitability Decreased Pro-inflammatory\nMediator Release\n(CGRP, TNF-α, IL-6) Decreased Pro-inflammatory Mediator Release (CGRP, TNF-α, IL-6) CB1R->Decreased Pro-inflammatory\nMediator Release\n(CGRP, TNF-α, IL-6) Pain Signal to CNS Pain Signal to CNS Reduced Neuronal Excitability->Pain Signal to CNS Decreased Pro-inflammatory\nMediator Release\n(CGRP, TNF-α, IL-6)->Pain Signal to CNS Analgesia Analgesia & Anti-inflammation Pain Signal to CNS->Analgesia Reduction leads to

Caption: Signaling pathway of this compound in peripheral inflammatory pain.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in various preclinical models of inflammatory pain.

Table 1: Efficacy of this compound in Rodent Inflammatory Pain Models

ModelSpeciesAdministration RouteEffective Dose (ED₅₀ or Range)EffectReference
Carrageenan-induced Paw Edema MouseOral0.1 - 3 mg/kgDose-dependent reduction in edema, mechanical and thermal hyperalgesia.[6]
MouseIntraperitoneal (i.p.)1 mg/kgDecreased mechanical/thermal hyperalgesia and mechanical allodynia.[9]
Complete Freund's Adjuvant (CFA) MouseOral0.2 - 10 mg/kgDose-dependent reversal of mechanical and thermal hyperalgesia.[6]
Formalin Test (Phase 2) RatIntraperitoneal (i.p.)1 mg/kgReduced nocifensive pain behavior and spinal Fos expression.[2][10]
Acetic Acid Writhing MouseN/AN/AInhibits pain responses via CB1 and PPAR-α activation.[2][4]
Nitroglycerin-induced Hyperalgesia RatN/AN/AReduced orofacial hyperalgesia; decreased CGRP, Substance P, TNF-α, IL-6 mRNA.[7]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound in Rats

ParameterValueConditionReference
Oral Bioavailability (F) 36%Male Rats[3]
Time to Peak Plasma Conc. (Tₘₐₓ) 1 hour3 mg/kg, oral[3]
Brain Penetration UndetectableAt doses that maximally inhibit peripheral FAAH.[3]
Liver FAAH Inhibition (ED₅₀) 0.9 mg/kgOral administration[3]
Brain FAAH Inhibition (ED₅₀) 20.5 mg/kgOral administration[3]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effects of this compound on inflammatory pain are provided below.

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation.[11] The inflammatory response is biphasic, with an early phase (0-6 hours) and a late phase (peaking around 72 hours in mice).[12][13]

cluster_workflow Carrageenan Model Workflow start Start acclimatize 1. Animal Acclimatization (Several days) start->acclimatize baseline 2. Baseline Measurements (Paw Volume, Von Frey, Hot Plate) acclimatize->baseline treatment 3. This compound Administration (e.g., 0.1 - 10 mg/kg, p.o. or i.p.) baseline->treatment induction 4. Carrageenan Injection (1% in saline, subplantar) treatment->induction measure 5. Post-Induction Measurements (e.g., at 2, 4, 6, 24h) induction->measure data 6. Data Analysis (% Inhibition of Edema/Hyperalgesia) measure->data end End data->end

Caption: Experimental workflow for the carrageenan-induced inflammation model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) for oral; Saline/DMSO for i.p.)

  • Lambda-Carrageenan (Type IV)[14]

  • Sterile Saline (0.9% NaCl)

  • Plethysmometer or digital calipers

  • Von Frey filaments

  • Hot plate apparatus

  • Rodents (Mice or Rats)

Protocol:

  • Animal Habituation: Acclimatize animals to the testing environment and handling for several days before the experiment.

  • Baseline Measurements: Measure the basal paw volume (mL) of the hind paw using a plethysmometer. Assess baseline mechanical and thermal sensitivity using the Von Frey and Hot Plate tests, respectively.

  • This compound Administration: Administer this compound or vehicle via the desired route (e.g., orally or intraperitoneally). A typical dose range for oral administration is 0.1-3 mg/kg.[6]

  • Induction of Inflammation: 30-60 minutes after drug administration, inject 50-100 µL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.[12][14]

  • Post-Induction Measurements: Measure paw volume and assess pain behaviors (mechanical and thermal hyperalgesia) at various time points after carrageenan injection (e.g., 2, 4, 6, and 24 hours).[6][9] The peak edema is typically observed around 5-6 hours.[11][14]

  • Data Analysis: Calculate the percentage increase in paw volume relative to the baseline measurement. The anti-inflammatory effect is expressed as the percent inhibition of edema compared to the vehicle-treated group. Similarly, analyze changes in withdrawal thresholds for behavioral tests.

Behavioral Pain Assays

a) Von Frey Test (Mechanical Allodynia/Hyperalgesia) This test assesses the withdrawal threshold to a mechanical stimulus. Protocol:

  • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 30-60 minutes.[15]

  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[15][16]

  • Start with a filament below the expected threshold (e.g., 0.6g for mice) and apply with enough force to cause a slight bend for 1-2 seconds.[15]

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). The data is often expressed in grams (g).

b) Hot Plate Test (Thermal Hyperalgesia) This test measures the response latency to a thermal stimulus. Protocol:

  • Place the animal on a hot plate apparatus maintained at a constant temperature (e.g., 52-56°C).[17][18]

  • Start a timer and observe the animal for nocifensive behaviors, such as hind-paw licking, shaking, or jumping.[18]

  • Record the latency (in seconds) to the first clear pain response.

  • Implement a cut-off time (e.g., 60 seconds) to prevent tissue damage. If the animal does not respond by the cut-off time, remove it and assign the cut-off value.[17]

c) Formalin Test (Persistent Inflammatory Pain) This test models both acute (Phase 1: 0-5 min) and persistent inflammatory (Phase 2: 15-40 min) pain.[19] this compound is particularly effective at reducing the late phase (Phase 2) response.[2][10] Protocol:

  • Habituate the animal to an observation chamber for at least 30-60 minutes.[20]

  • Administer this compound or vehicle 30-60 minutes prior to the test.

  • Inject 20-50 µL of dilute formalin (e.g., 1-5%) into the plantar surface of the hind paw.[21]

  • Immediately return the animal to the chamber and record the cumulative time spent licking or flinching the injected paw over a period of 40-60 minutes.[10][19]

  • Analyze the data by separating it into Phase 1 (first 5-10 minutes) and Phase 2 (from ~15 to 40 minutes).

Biochemical and Molecular Analyses

To elucidate the downstream effects of this compound, tissue samples can be collected for further analysis.

Protocol:

  • Following behavioral testing, euthanize the animals at a relevant time point.

  • Collect inflamed paw tissue, trigeminal ganglia, or spinal cord tissue.[7][8]

  • Homogenize the tissue for analysis.

  • Cytokine Measurement: Use ELISA or multiplex assays to quantify levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][22]

  • Neuropeptide Measurement: Use RT-PCR to measure mRNA expression levels of neuropeptides like CGRP and Substance P.[7][8]

  • Endocannabinoid Levels: Use liquid chromatography-tandem mass spectrometry (LC/MS-MS) to measure tissue levels of anandamide and related N-acylethanolamines (e.g., PEA, OEA) to confirm FAAH inhibition.[3][7]

cluster_logic Logical Relationship of this compound's Action This compound This compound (Peripheral FAAH Inhibitor) IncAEA Increased Peripheral Anandamide (AEA) This compound->IncAEA CB1 Peripheral CB1 Receptor Activation IncAEA->CB1 DecPain Decreased Nociceptive Signal Transmission CB1->DecPain DecInflam Decreased Release of Pro-inflammatory Mediators CB1->DecInflam Result Attenuation of Inflammatory Pain DecPain->Result DecInflam->Result

Caption: Logical flow from FAAH inhibition to pain attenuation.

Conclusion

This compound serves as a highly specific and effective tool for studying the peripheral endocannabinoid system's role in inflammatory pain. Its ability to selectively elevate anandamide levels outside the CNS allows for the dissection of peripheral analgesic mechanisms without the confounding effects of central cannabinoid activity. The protocols and data presented here provide a comprehensive guide for researchers aiming to utilize this compound to explore novel therapeutic strategies for inflammatory pain conditions.

References

Application Notes and Protocols for Tissue-specific FAAH Activity Assay with Urb937

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1][2] Inhibition of FAAH leads to elevated levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[1] This makes FAAH a promising therapeutic target for pain management and other neurological disorders.[3] Urb937 is a potent and peripherally restricted FAAH inhibitor, meaning it does not readily cross the blood-brain barrier.[2][4][5] This property makes it a valuable research tool to investigate the effects of peripheral versus central FAAH inhibition.[4][6]

These application notes provide detailed protocols for measuring tissue-specific FAAH activity and for evaluating the inhibitory effects of this compound using both fluorometric and radioactive assays.

Signaling Pathway of FAAH

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH reduces the activation of cannabinoid receptors (CB1 and CB2), thereby modulating various physiological processes including pain, inflammation, and mood.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AEA_outside Anandamide (AEA) (extracellular) AEA_inside Anandamide (AEA) (intracellular) AEA_outside->AEA_inside Transport CB1_receptor CB1 Receptor CB2_receptor CB2 Receptor AEA_inside->CB1_receptor AEA_inside->CB2_receptor FAAH FAAH AEA_inside->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine This compound This compound This compound->FAAH Inhibition

Caption: FAAH Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Two primary methods for assaying FAAH activity are detailed below: a fluorometric assay suitable for high-throughput screening and a radioactive assay offering high sensitivity.

Protocol 1: Fluorometric FAAH Activity Assay

This assay measures the hydrolysis of a non-fluorescent FAAH substrate to a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[1][7]

Materials:

  • Tissue homogenates (e.g., liver, brain)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]

  • FAAH substrate (e.g., AMC arachidonoyl amide)[8]

  • Recombinant FAAH (as a positive control)

  • This compound

  • 96-well white, flat-bottomed microplate

  • Fluorometric microplate reader (Ex/Em = 340-360/450-465 nm)[8]

Experimental Workflow:

Fluorometric_FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Tissue_Homogenization 1. Prepare Tissue Homogenates Reagent_Prep 2. Prepare Assay Buffer, Substrate, and this compound dilutions Tissue_Homogenization->Reagent_Prep Plate_Setup 3. Set up 96-well plate: - Samples - Positive Control - Background Control - Inhibitor wells Reagent_Prep->Plate_Setup Add_Reagents 4. Add Assay Buffer, FAAH (sample/positive control), and this compound/solvent to wells Plate_Setup->Add_Reagents Pre_incubation 5. Pre-incubate at 37°C Add_Reagents->Pre_incubation Add_Substrate 6. Initiate reaction by adding FAAH substrate Pre_incubation->Add_Substrate Incubation 7. Incubate at 37°C Add_Substrate->Incubation Measure_Fluorescence 8. Measure fluorescence (kinetic or endpoint) Incubation->Measure_Fluorescence Data_Analysis 9. Analyze data to determine FAAH activity and inhibition Measure_Fluorescence->Data_Analysis

Caption: Workflow for the Fluorometric FAAH Activity Assay.

Procedure:

  • Tissue Homogenization:

    • Homogenize fresh or frozen tissue (~10 mg) in 100 µL of ice-cold FAAH Assay Buffer.[1]

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[1]

    • Collect the supernatant containing the enzyme. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Protocol:

    • In a 96-well plate, add the following to respective wells:

      • Sample Wells: 170 µL FAAH Assay Buffer, 10 µL tissue homogenate (diluted), 10 µL solvent (for this compound).

      • Inhibitor Wells: 170 µL FAAH Assay Buffer, 10 µL tissue homogenate (diluted), 10 µL this compound solution (at desired concentrations).

      • Positive Control Wells: 170 µL FAAH Assay Buffer, 10 µL diluted recombinant FAAH, 10 µL solvent.

      • Background Wells: 180 µL FAAH Assay Buffer, 10 µL solvent.[8]

    • Pre-incubate the plate for 5 minutes at 37°C.[8]

    • Initiate the reaction by adding 10 µL of FAAH substrate to all wells.

    • Incubate the plate for 30 minutes at 37°C.[8]

    • Measure fluorescence using a microplate reader. The assay can be read kinetically or as an endpoint measurement.[8]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate FAAH activity based on a standard curve generated with known concentrations of AMC.

    • Determine the percent inhibition by this compound by comparing the activity in the inhibitor wells to the sample wells.

Protocol 2: Radioactive FAAH Activity Assay

This highly sensitive assay measures the release of [3H]ethanolamine from [3H]anandamide.[4][9]

Materials:

  • Tissue homogenates (e.g., liver, brain)

  • Tris-HCl buffer (50 mM, pH 7.5)[4][9]

  • Fatty acid-free bovine serum albumin (BSA)

  • Anandamide-[ethanolamine-3H]

  • Unlabeled anandamide

  • This compound

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Tissue Homogenization:

    • Homogenize tissues in ice-cold Tris-HCl buffer (50 mM, pH 7.5).[4][9]

    • Centrifuge at 1000 x g for 10 minutes at 4°C.[4][9]

    • Collect the supernatant and determine the protein concentration.

  • Assay Protocol:

    • Prepare a reaction mixture containing Tris-HCl (50 mM, pH 7.5), 0.05% fatty acid-free BSA, tissue homogenate (50 µg protein), 10 µM anandamide, and anandamide-[ethanolamine-3H] (20,000 cpm).[4][9]

    • For inhibitor studies, pre-incubate the tissue homogenate with varying concentrations of this compound before adding the substrate.

    • Incubate the reaction mixture at 37°C for 30 minutes.[4][9]

    • Stop the reaction and extract the aqueous phase containing the [3H]ethanolamine.

    • Add the aqueous phase to a scintillation vial with a scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate FAAH activity based on the amount of [3H]ethanolamine produced.

    • Determine the inhibitory effect of this compound by comparing the activity in the presence and absence of the inhibitor.

Data Presentation

The inhibitory activity of this compound on FAAH is tissue-dependent due to its peripheral restriction. The following tables summarize the reported efficacy of this compound in different tissues.

Table 1: In Vivo Efficacy of this compound on FAAH Activity in Rats [4]

TissueED50 (mg/kg)
Liver0.9
Brain20.5

Table 2: In Vivo Efficacy of this compound on FAAH Activity in Female Mice [5]

TissueED50 (mg/kg, s.c.)
Liver0.2
Brain48

Conclusion

The provided protocols offer robust methods for assessing tissue-specific FAAH activity and the inhibitory potential of compounds like this compound. The choice between the fluorometric and radioactive assay will depend on the specific experimental needs, with the fluorometric assay being more suitable for higher throughput and the radioactive assay offering greater sensitivity. The presented data on this compound highlights its potent peripheral FAAH inhibition and limited central nervous system activity, making it an invaluable tool for dissecting the roles of peripheral endocannabinoid signaling.

References

Application Notes and Protocols for Preclinical Studies of Urb937

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for preclinical studies involving Urb937, a peripherally restricted fatty acid amide hydrolase (FAAH) inhibitor. Detailed protocols for key assays are provided to guide researchers in evaluating the pharmacokinetic, pharmacodynamic, and analgesic properties of this compound.

Introduction

This compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[1] By inhibiting FAAH in peripheral tissues, this compound elevates local anandamide levels, leading to the activation of peripheral cannabinoid type 1 (CB1) receptors. This mechanism has been shown to produce significant analgesic effects in a variety of preclinical pain models without the central nervous system side effects typically associated with direct-acting cannabinoid agonists.[2] this compound is actively extruded from the central nervous system by the ATP-binding cassette transporter Abcg2, ensuring its peripherally restricted action.[3]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of FAAH in peripheral tissues. This leads to an accumulation of anandamide, which then activates peripheral CB1 receptors on sensory neurons. This activation suppresses the initiation and transmission of pain signals to the central nervous system.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in rodents.

Table 1: Pharmacokinetic Properties of this compound in Male Sprague-Dawley Rats (Oral Administration)

ParameterValueReference
Dose3 mg/kg[5]
Cmax159.47 ng/mL[5]
Tmax60 min[5]
Clearance (Cl)76.64 mL/min[5]
Half-life (t1/2)162.1 min[5]
Volume of Distribution (Vd)17.9 L[5]
Area Under the Curve (AUCplasma)656.2 h*ng/mL[5]
Oral Bioavailability (F)36%[2][5]

Table 2: Pharmacodynamic Profile of this compound in Rats

ParameterTissueED50Reference
FAAH InhibitionLiver0.9 mg/kg[2][5]
FAAH InhibitionBrain20.5 mg/kg[2][5]

Table 3: In Vitro Potency of this compound

ParameterValueReference
IC50 (FAAH Inhibition)26.8 nM[1]

Signaling Pathway

Urb937_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Anandamide_ext Anandamide CB1_receptor CB1 Receptor Anandamide_ext->CB1_receptor Activates Pain_Signal_Suppression Pain Signal Suppression CB1_receptor->Pain_Signal_Suppression Leads to This compound This compound FAAH FAAH This compound->FAAH Inhibits Degradation Degradation Products FAAH->Degradation Metabolizes Anandamide_int Anandamide Anandamide_int->FAAH Substrate

This compound's peripheral analgesic signaling pathway.

Experimental Protocols

Pharmacokinetic Analysis of this compound in Rodent Plasma using LC/MS-MS

This protocol describes the quantification of this compound in rodent plasma using a liquid chromatography-tandem mass spectrometry (LC/MS-MS) method.

Materials:

  • This compound analytical standard

  • Urb597 (internal standard)

  • Acetonitrile (LC/MS grade)

  • Formic acid (LC/MS grade)

  • Water (LC/MS grade)

  • Rodent plasma samples

  • Acquity BEH C18 column (1.7 µm, 80 Å, 2.1 x 50 mm)

  • Acquity BEH C18 guard column (1.7 µm, 2.1 x 5 mm)

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add an appropriate amount of the internal standard (Urb597).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC/MS-MS Analysis:

    • Chromatographic Conditions:

      • Column: Acquity BEH C18 with guard column.[2]

      • Mobile Phase A: 0.1% formic acid in water.[2]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

      • Flow Rate: 0.5 mL/min.[2]

      • Gradient: Start with 20% B, increase linearly to 89% B over 5.5 minutes.[2]

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • This compound: m/z 355.4 -> 230.1[2]

        • Urb597 (IS): m/z 339.4 -> 214.0[2]

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound.

    • Determine the concentration of this compound in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

PK_Workflow start Start: Rodent Plasma Sample add_is Add Internal Standard (Urb597) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lcms_analysis LC/MS-MS Analysis reconstitute->lcms_analysis quantification Quantification lcms_analysis->quantification end End: this compound Concentration quantification->end

Pharmacokinetic analysis workflow.
In Vitro FAAH Activity Assay in Rodent Tissue Homogenates

This protocol describes the measurement of FAAH activity in rodent tissue homogenates.

Materials:

  • Rodent tissue (e.g., liver, brain)

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH substrate (e.g., AMC arachidonoyl amide)

  • FAAH inhibitor (for control, e.g., JZL 195)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Tissue Homogenization:

    • Homogenize the tissue in ice-cold FAAH Assay Buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • 170 µL of FAAH Assay Buffer (1X)

      • 10 µL of tissue homogenate (diluted to an appropriate concentration)

      • 10 µL of solvent (for control) or this compound at various concentrations

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the FAAH substrate to each well.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

    • Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6]

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence over time).

    • Determine the percent inhibition of FAAH activity by this compound at each concentration.

    • Calculate the IC50 value of this compound.

Analgesia Models

This model is used to evaluate the potential of this compound to alleviate migraine-related pain.

Materials:

  • Male Sprague-Dawley rats

  • Nitroglycerin (NTG) solution

  • This compound solution

  • Vehicle control

  • Apparatus for assessing mechanical or thermal hyperalgesia (e.g., von Frey filaments, radiant heat source)

Procedure:

  • Induction of Hyperalgesia:

    • Administer nitroglycerin (e.g., 10 mg/kg, i.p.) to the rats.[7]

  • Drug Administration:

    • Administer this compound or vehicle at a predetermined time point before or after NTG administration.

  • Assessment of Hyperalgesia:

    • Measure the nociceptive threshold at baseline (before any treatment) and at various time points (e.g., 2 and 4 hours) after NTG administration.[8]

    • Mechanical Hyperalgesia: Use von Frey filaments to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Use a radiant heat source (e.g., tail-flick test) to measure the latency to tail withdrawal.

  • Data Analysis:

    • Compare the nociceptive thresholds between the this compound-treated group and the vehicle-treated group.

    • A significant increase in the nociceptive threshold in the this compound group indicates an analgesic effect.

This model assesses the anti-inflammatory and analgesic effects of this compound.

Materials:

  • Male Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • This compound solution

  • Vehicle control

  • Pletysmometer or calipers

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle orally or intraperitoneally.

  • Induction of Inflammation:

    • 30 minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a pletysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for the this compound-treated group compared to the vehicle-treated group.

Analgesia_Workflow cluster_NTG Nitroglycerin-Induced Hyperalgesia cluster_Carrageenan Carrageenan-Induced Paw Edema ntg_start Start: Rat Model ntg_induce Induce Hyperalgesia (NTG) ntg_start->ntg_induce ntg_drug Administer this compound/Vehicle ntg_induce->ntg_drug ntg_assess Assess Hyperalgesia ntg_drug->ntg_assess ntg_end End: Analgesic Effect ntg_assess->ntg_end carr_start Start: Rat Model carr_drug Administer this compound/Vehicle carr_start->carr_drug carr_induce Induce Inflammation (Carrageenan) carr_drug->carr_induce carr_assess Measure Paw Edema carr_induce->carr_assess carr_end End: Anti-inflammatory Effect carr_assess->carr_end

Workflow for analgesia models.
14-Day Repeated-Dose Oral Toxicity Study in Rats

This study evaluates the safety and tolerability of this compound after repeated oral administration.

Materials:

  • Male and female Sprague-Dawley rats (5 per sex per group)

  • This compound solution at various dose levels (e.g., 100, 300, 1000 mg/kg)

  • Vehicle control

  • Standard laboratory animal diet and water

Procedure:

  • Dosing:

    • Administer this compound or vehicle by oral gavage once daily for 14 consecutive days.[9][10]

  • Clinical Observations:

    • Observe the animals daily for any clinical signs of toxicity, including changes in behavior, appearance, and mortality.[9][10]

  • Body Weight and Food/Water Consumption:

    • Record the body weight of each animal at the start of the study and then weekly.[9][10]

    • Measure food and water consumption weekly.[11]

  • Terminal Procedures (Day 15):

    • At the end of the 14-day dosing period, euthanize the animals.

    • Collect blood samples for hematology and clinical chemistry analysis.[11]

    • Perform a gross necropsy on all animals, examining all major organs and tissues.

    • Record the weights of major organs (e.g., liver, kidneys, spleen, brain, heart).[11]

    • Preserve selected organs in formalin for potential histopathological examination.[11]

  • Data Analysis:

    • Analyze the data for any dose-related adverse effects.

    • Determine the No-Observed-Adverse-Effect Level (NOAEL).

Disclaimer

These application notes and protocols are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all applicable institutional and regulatory guidelines for animal care and use.

References

Troubleshooting & Optimization

Urb937 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and best practices for the experimental use of URB937, a potent and peripherally restricted fatty acid amide hydrolase (FAAH) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound for in vivo experiments?

A1: The choice of solvent for this compound depends on the route of administration and the experimental model. Several vehicle compositions have been successfully used in preclinical studies. For oral administration in rats, a common vehicle consists of 10% PEG-400, 10% Tween-80, and 80% saline.[1][2] For higher concentrations used in toxicity studies, a vehicle of 20% PEG-400, 20% Tween-80, and 60% saline has been reported.[1][2] For subcutaneous or intraperitoneal injections in mice, a vehicle of saline/PEG400/Tween-80 (18:1:1) is often employed.[3] Another option for oral administration in mice is a suspension in 0.5% carboxymethylcellulose (CMC).[4]

Q2: I am observing precipitation when preparing my this compound solution. What should I do?

A2: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[5] It is also crucial to prepare stock solutions immediately before each experiment and discard any unused solution to ensure stability and prevent precipitation over time.[1][2]

Q3: What are the reported solubility limits for this compound in common laboratory solvents?

A3: this compound exhibits solubility in several organic solvents. The following table summarizes the approximate solubility data from various sources.

SolventSolubility
DMSO~15 mg/mL
DMF~10 mg/mL
Ethanol~10 mg/mL
DMSO:PBS (pH 7.2) (1:10)~0.1 mg/mL

Data sourced from Cayman Chemical product information.[6]

Q4: Are there any best practices for preparing this compound for administration?

A4: Yes, for consistent and reliable results, please adhere to the following best practices:

  • Always prepare fresh solutions immediately before use.[1][2]

  • When using a multi-component vehicle system, add each solvent sequentially and ensure the mixture is homogeneous before adding the next component.[5]

  • For oral gavage, ensure the final solution is a homogenous suspension or a clear solution to ensure accurate dosing.

  • If sonication is used, be mindful of potential heating and its effect on the stability of this compound.

Q5: My experiment requires long-term daily dosing. Are there any stability concerns with the prepared solutions?

A5: While short-term stability of freshly prepared solutions is generally good, for continuous dosing periods longer than two weeks, careful consideration of the vehicle is recommended.[5] It is advisable to prepare fresh solutions for each administration to minimize the risk of degradation or precipitation.

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for in vivo studies, as cited in the literature.

Protocol 1: Vehicle for Oral Administration in Rats [1][2]

  • Vehicle Composition: 10% PEG-400, 10% Tween-80, 80% saline.

  • Preparation:

    • Weigh the required amount of this compound.

    • In a sterile container, combine the appropriate volumes of PEG-400 and Tween-80.

    • Add the this compound powder to the PEG-400/Tween-80 mixture.

    • Vortex and/or sonicate until the powder is fully dissolved or a fine suspension is achieved.

    • Add the saline incrementally while mixing to reach the final volume.

  • Administration: Administer via oral gavage.

Protocol 2: Vehicle for Intraperitoneal/Subcutaneous Administration in Mice [3]

  • Vehicle Composition: Saline/PEG400/Tween-80 (18:1:1).

  • Preparation:

    • Prepare the vehicle by combining 18 parts saline, 1 part PEG400, and 1 part Tween-80.

    • Add the weighed this compound to the vehicle.

    • Vortex thoroughly to ensure complete dissolution.

  • Administration: Administer via intraperitoneal or subcutaneous injection.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a peripherally restricted inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][7][8] FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA).[8] By inhibiting FAAH in peripheral tissues, this compound leads to an accumulation of AEA.[7][8] This elevated AEA enhances the activation of peripheral cannabinoid receptor 1 (CB1), which in turn modulates nociceptive pathways, resulting in analgesic effects.[4][8]

URB937_Mechanism This compound This compound FAAH Peripheral FAAH This compound->FAAH Inhibits AEA_degradation Anandamide (AEA) Degradation FAAH->AEA_degradation AEA Anandamide (AEA) Levels AEA_degradation->AEA Reduces CB1 Peripheral CB1 Receptors AEA->CB1 Activates Analgesia Analgesic & Anti-inflammatory Effects CB1->Analgesia Leads to

Fig. 1: this compound mechanism of action.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting an in vivo experiment with this compound, from solution preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Analysis prep_solution Prepare this compound Solution (Fresh, immediately before use) animal_groups Randomize Animal Groups (Vehicle vs. This compound) administer Administer this compound/Vehicle (e.g., oral gavage, i.p.) prep_solution->administer animal_groups->administer behavioral Behavioral Testing (e.g., pain models) administer->behavioral tissue_collection Tissue Collection (e.g., plasma, liver) behavioral->tissue_collection biochemical Biochemical Analysis (e.g., FAAH activity, AEA levels) tissue_collection->biochemical data_analysis Data Analysis & Interpretation biochemical->data_analysis

Fig. 2: General experimental workflow.

References

Technical Support Center: URB937 Dosing for Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing URB937 in chronic experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] Its primary action is to prevent the breakdown of endogenous fatty acid amides, most notably anandamide, thereby increasing the levels of these compounds in peripheral tissues.[4][5] A key feature of this compound is that it is peripherally restricted, meaning it does not readily cross the blood-brain barrier.[1][4] This is due to its active extrusion from the central nervous system by ATP-cassette membrane transporters.[1][4] This peripheral restriction allows for the investigation of the effects of enhanced endocannabinoid signaling outside of the brain and spinal cord, minimizing central nervous system side effects often associated with direct-acting cannabinoid receptor agonists.[2][4]

Q2: What is a recommended starting dose for a chronic study in rats?

A2: For chronic studies in rats, a common and effective oral dose of this compound is in the range of 1 to 3 mg/kg, administered once daily.[2] At a dose of 3 mg/kg administered orally, this compound has been shown to cause complete inhibition of FAAH activity in the liver.[6] The median effective dose (ED50) for FAAH inhibition in the liver is approximately 0.9 mg/kg.[4][6] It is important to note that plasma levels of this compound increase linearly in the dose range of 0.3–10 mg/kg.[6]

Q3: How should I prepare this compound for oral administration?

A3: this compound can be dissolved in a vehicle consisting of 10% PEG-400, 10% Tween-80, and 80% saline for pharmacokinetic and pharmacodynamic studies.[1][6] For higher concentrations used in toxicity studies, a vehicle of 20% PEG-400, 20% Tween-80, and 60% saline has been used.[6] It is recommended to prepare stock solutions immediately before each experiment.[6]

Q4: What is the oral bioavailability and half-life of this compound in rats?

A4: In male rats, the oral bioavailability of this compound is approximately 36%.[3][6] The compound is cleared from circulation with a half-life of about 3 hours.[6]

Q5: Is this compound well-tolerated in chronic studies?

A5: Yes, acute and subchronic (once daily for 2 weeks) oral administration of this compound has been shown to be well-tolerated in rats, even at supramaximal doses (up to 1000 mg/kg).[2][3][6] Studies have monitored food and water intake, as well as body weight, and have followed up with post-mortem evaluation of organ structure, finding only minor, non-dose-related effects.[4]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected efficacy in a chronic pain model.

  • Possible Cause 1: Inadequate Dosing.

    • Solution: Ensure your dose is within the effective range. While 1-3 mg/kg is a good starting point, dose-response studies may be necessary for your specific model. The ED50 for liver FAAH inhibition is 0.9 mg/kg.[4][6]

  • Possible Cause 2: Issues with Drug Preparation or Administration.

    • Solution: Prepare this compound fresh before each administration.[6] Ensure proper oral gavage technique to guarantee the full dose is delivered.

  • Possible Cause 3: Timing of Administration.

    • Solution: Given the approximately 3-hour half-life in rats, the timing of administration relative to behavioral testing is critical.[6] Consider conducting a time-course study to determine the peak effective window for your experimental paradigm.

Issue: Observing unexpected behavioral changes that may suggest central nervous system effects.

  • Possible Cause 1: Compromised Blood-Brain Barrier.

    • Solution: In models of neuroinflammation or other conditions that may compromise the integrity of the blood-brain barrier, there is a potential for peripherally restricted compounds to enter the CNS. It is advisable to measure FAAH activity in brain tissue to confirm peripheral restriction in your model. The ED50 for FAAH inhibition in the brain is significantly higher (20.5 mg/kg) than in the liver (0.9 mg/kg).[4][6]

  • Possible Cause 2: Off-Target Effects at High Doses.

    • Solution: Although this compound is highly selective, it is good practice to use the lowest effective dose to minimize the potential for off-target effects.[4]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Male Rats

ParameterValueReference
Oral Bioavailability (F)36%[3][6]
Half-life (t1/2)~3 hours[6]
Dose Linearity (Plasma)0.3 - 10 mg/kg[6]

Table 2: Pharmacodynamic Profile of this compound in Rats (Oral Administration)

TissueParameterValueReference
LiverED50 (FAAH Inhibition)0.9 mg/kg[4][6]
BrainED50 (FAAH Inhibition)20.5 mg/kg[4][6]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Vehicle Preparation: Prepare a vehicle solution of 10% Polyethylene glycol 400 (PEG-400), 10% Polysorbate 80 (Tween-80), and 80% physiological saline.

  • This compound Dissolution: Weigh the required amount of this compound and add it to the vehicle.

  • Mixing: Vortex and sonicate the mixture until the this compound is completely dissolved.

  • Administration: Administer the solution via oral gavage at a volume of 10 ml/kg.[6]

  • Timing: Prepare the solution fresh before each use.[6]

Protocol 2: Assessment of Peripheral FAAH Inhibition

  • Dosing: Administer this compound or vehicle to the animals at the desired doses.

  • Tissue Collection: At a predetermined time point post-administration, euthanize the animals and collect liver tissue.

  • Homogenization: Homogenize the liver tissue in an appropriate buffer.

  • FAAH Activity Assay: Measure FAAH activity using a radioactive substrate assay as described in the literature.[1][3] This involves incubating the tissue homogenate with a radiolabeled FAAH substrate (e.g., [³H]-anandamide) and measuring the formation of the radiolabeled product.

  • Data Analysis: Compare the FAAH activity in the this compound-treated groups to the vehicle-treated group to determine the percent inhibition.

Visualizations

URB937_Mechanism_of_Action cluster_peripheral Peripheral Tissues cluster_cns Central Nervous System Anandamide Anandamide (and other FAAs) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation This compound This compound This compound->FAAH Inhibition BBB Blood-Brain Barrier This compound->BBB Extrusion by ABC Transporters Analgesia Analgesic Effects CB1_Receptor->Analgesia

Caption: Mechanism of action of peripherally restricted FAAH inhibitor this compound.

Experimental_Workflow_Chronic_Study start Start Chronic Study dosing Daily Oral Dosing (e.g., 1-3 mg/kg this compound or Vehicle) start->dosing behavior Behavioral Testing (e.g., Pain Model Assessment) dosing->behavior Time-dependent monitoring Monitor Animal Health (Weight, Food/Water Intake) dosing->monitoring tissue_collection Tissue Collection at Endpoint (e.g., Liver, Brain) dosing->tissue_collection After final dose behavior->dosing Repeated Daily behavior->monitoring analysis Biochemical Analysis (e.g., FAAH Activity Assay) tissue_collection->analysis end End of Study analysis->end

Caption: General experimental workflow for a chronic study with this compound.

Troubleshooting_Logic issue Issue: Inconsistent Efficacy cause1 Inadequate Dosing? issue->cause1 cause2 Improper Preparation/ Administration? issue->cause2 cause3 Incorrect Timing? issue->cause3 solution1 Solution: Dose-Response Study cause1->solution1 solution2 Solution: Prepare Fresh Daily cause2->solution2 solution3 Solution: Time-Course Experiment cause3->solution3

Caption: Troubleshooting logic for addressing inconsistent efficacy of this compound.

References

URB937 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of URB937 to consider during their experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an intracellular serine hydrolase.[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[3][4][5][6][7] By inhibiting FAAH, this compound increases the levels of these endogenous lipids, thereby enhancing their signaling at their respective receptors.

Q2: Is this compound selective for FAAH? Has it been profiled against other targets?

Preclinical studies have demonstrated a high degree of target selectivity for this compound.[4] Specifically, it has been reported that this compound does not inhibit the human potassium hERG channel and does not exhibit genotoxic effects in the Ames test.[4] Furthermore, this compound does not display properties typical of direct-acting cannabinoid receptor agonists.[4]

While comprehensive selectivity screening data against a broad panel of other enzymes and receptors is not extensively detailed in publicly available literature, the existing evidence points towards a high selectivity for FAAH over other targets like direct cannabinoid receptor activation. Information regarding its activity on other related serine hydrolases, such as monoacylglycerol lipase (MAGL), is not specified in the reviewed literature.

Q3: My in vitro results with this compound are not translating to my in vivo CNS model. Why might this be?

A key pharmacological feature of this compound is its peripherally restricted action; it is actively extruded from the central nervous system (CNS).[3][8][9] This is due to its interaction with the ATP-binding cassette (ABC) membrane transporter ABCG2 (also known as Breast Cancer Resistance Protein, BCRP), which is highly expressed at the blood-brain barrier.[8][9] ABCG2 actively transports this compound out of the brain, leading to significantly lower concentrations in the CNS compared to peripheral tissues at therapeutic doses.[3][9] Therefore, if your experimental model relies on a central mechanism of action, this compound may not be a suitable tool unless administered directly to the CNS or in ABCG2-deficient models.

Q4: I am observing effects in my experiments that are not blocked by cannabinoid receptor antagonists. What could be the cause?

While the effects of elevated anandamide are often mediated by CB1 and CB2 receptors, FAAH inhibition by this compound also leads to increased levels of other fatty acid amides, such as PEA and OEA.[5][6][7] These lipids do not bind to cannabinoid receptors but are agonists for other targets, most notably Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α.[5][10] Activation of PPAR-α can mediate anti-inflammatory and analgesic effects.[5] Therefore, if you observe effects that are independent of cannabinoid receptor signaling, it is worth investigating the potential involvement of the PPAR signaling pathway.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Lack of efficacy in a CNS-based assay (e.g., behavioral model of anxiety). This compound is a substrate for the ABCG2 efflux pump at the blood-brain barrier, limiting its central exposure.[8][9]1. Confirm peripheral target engagement by measuring FAAH inhibition or substrate elevation in a peripheral tissue (e.g., liver, plasma). 2. Consider direct CNS administration (e.g., intracerebroventricular injection) if the experimental design allows. 3. Use an ABCG2 inhibitor (e.g., Ko-143) as a tool to increase CNS penetration of this compound in preclinical models, though this will alter the compound's intended peripheral restriction.[9] 4. For in vivo studies, consider using Abcg2-deficient animal models.[9]
Unexpected anti-inflammatory or analgesic effects not blocked by CB1/CB2 antagonists. Increased levels of other FAAH substrates like PEA and OEA may be activating PPAR-α receptors.[5][10]1. Measure the levels of PEA and OEA in your experimental system following this compound treatment. 2. Use a PPAR-α antagonist in conjunction with this compound to determine if the observed effects are mediated by this pathway.
Variability in efficacy between male and female animal models. Expression levels of the ABCG2 transporter can differ between sexes, potentially leading to variations in CNS and placental exposure to this compound.[8]1. Be consistent with the sex of the animals used in your studies. 2. If studying both sexes, analyze the data separately and consider that pharmacokinetic profiles may differ.

Quantitative Data Summary

Parameter Target Value Species Reference
IC50 FAAH26.8 nMNot Specified[11] (From other search results not in the immediate context)
ED50 (Liver) FAAH0.9 mg/kg (oral)Rat[4]
ED50 (Brain) FAAH20.5 mg/kg (oral)Rat[4]

Key Signaling Pathways and Workflows

This compound On-Target and Indirect Signaling Pathway

URB937_Signaling This compound This compound FAAH FAAH This compound->FAAH Inhibition Anandamide Anandamide (AEA) FAAH->Anandamide Degradation Other_FAAs Other Fatty Acid Amides (e.g., PEA, OEA) FAAH->Other_FAAs Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation PPARa PPAR-α Other_FAAs->PPARa Activation Biological_Effect_CB Analgesic & Anti-inflammatory Effects CB1_CB2->Biological_Effect_CB Biological_Effect_PPAR Anti-inflammatory & Analgesic Effects PPARa->Biological_Effect_PPAR

Caption: On-target FAAH inhibition by this compound and subsequent indirect signaling pathways.

Experimental Workflow: Investigating CNS Penetrance

CNS_Penetrance_Workflow cluster_0 Animal Dosing cluster_1 Tissue Collection & Analysis cluster_2 Expected Outcome WT_Vehicle Wild-Type + Vehicle Collect_Tissues Collect Brain & Peripheral Tissues (e.g., Liver) WT_Vehicle->Collect_Tissues WT_this compound Wild-Type + this compound WT_this compound->Collect_Tissues KO_this compound Abcg2-/- + this compound KO_this compound->Collect_Tissues Measure_this compound Quantify this compound Levels (LC-MS/MS) Collect_Tissues->Measure_this compound Measure_FAAH Measure FAAH Activity Collect_Tissues->Measure_FAAH Outcome Compare this compound levels and FAAH inhibition between groups Measure_this compound->Outcome Measure_FAAH->Outcome

Caption: Workflow to assess the role of ABCG2 in the CNS penetrance of this compound.

Detailed Experimental Protocols

Protocol 1: Determination of FAAH Activity in Tissue Homogenates

This protocol is adapted from methodologies described for assessing FAAH activity following this compound administration.[3]

1. Materials:

  • Tissue of interest (e.g., liver, brain)

  • Ice-cold FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Radioactive substrate (e.g., [3H]Anandamide or a fluorometric substrate like AMC arachidonoyl amide)

  • Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader (for fluorometric assay)

  • Protein quantification assay kit (e.g., BCA or Bradford)

2. Procedure:

  • Tissue Homogenization: Homogenize freshly collected tissues in ice-cold FAAH Assay Buffer.

  • Centrifugation: Centrifuge the homogenate at a speed sufficient to pellet cellular debris (e.g., 10,000 x g for 10 minutes at 4°C).

  • Supernatant Collection: Collect the supernatant, which contains the enzyme fraction.

  • Protein Quantification: Determine the protein concentration of the supernatant to normalize enzyme activity.

  • Enzyme Reaction: In a microplate or microcentrifuge tube, combine a standardized amount of protein from the supernatant with the FAAH Assay Buffer.

  • Initiation of Reaction: Add the FAAH substrate to initiate the reaction. For inhibitor studies, pre-incubate the supernatant with this compound for a defined period before adding the substrate.

  • Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Measurement:

    • Radioactive Assay: Terminate the reaction (e.g., with an organic solvent) and separate the product from the substrate (e.g., by chromatography). Measure the radioactivity of the product using a scintillation counter.

    • Fluorometric Assay: Continuously monitor the increase in fluorescence or take an endpoint reading using a fluorescence plate reader (e.g., excitation 340-360 nm, emission 450-465 nm for AMC).[12]

  • Data Analysis: Calculate the rate of substrate hydrolysis per unit of protein and time. For inhibition studies, determine the IC50 or percent inhibition.

Protocol 2: Quantification of this compound in Plasma and Tissue by LC-MS/MS

This protocol is based on the methods described for pharmacokinetic analysis of this compound.[3]

1. Materials:

  • Plasma or tissue homogenate samples

  • Internal standard (e.g., a structurally similar compound not present in the samples)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

2. Procedure:

  • Sample Preparation:

    • To a known volume of plasma or tissue homogenate, add the internal standard.

    • Precipitate proteins by adding a sufficient volume of ice-cold protein precipitation solvent.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analyte from other components using a gradient elution on the C18 column.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Construct a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

References

Troubleshooting lack of efficacy with Urb937 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for URB937. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions regarding the use of this compound, a peripherally restricted fatty acid amide hydrolase (FAAH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[1] By inhibiting FAAH in peripheral tissues, this compound increases the local concentrations of these endogenous lipids, leading to enhanced activation of peripheral cannabinoid receptors (primarily CB1) and other targets.[2] Its key feature is its limited ability to cross the blood-brain barrier (BBB), which restricts its action to the periphery.[3][4]

Q2: Why am I not observing the expected analgesic effect with this compound?

A2: A lack of efficacy can stem from several factors:

  • Inappropriate Pain Model: The analgesic effects of this compound are most pronounced in models of inflammatory and neuropathic pain.[5][6] It may show minimal or no effect in models of acute thermal pain (e.g., hot plate test) that are primarily mediated by central nervous system pathways.[7]

  • Timing of Administration: Some studies suggest that this compound is more effective at preventing the development of hyperalgesia or allodynia rather than reversing it once it is fully established.[6]

  • Dosage and Administration Route: Ensure the dosage and route of administration are appropriate for your animal model and experimental question. Oral, intraperitoneal (i.p.), and subcutaneous (s.c.) routes have all been used successfully, but their pharmacokinetic profiles differ.[3][8]

  • Compound Formulation and Stability: this compound has poor water solubility. Improper dissolution can lead to a lower effective dose being administered. Refer to the formulation guidelines below. Stock solutions should be prepared fresh, and storage conditions should be carefully followed.[1][8]

Q3: Can this compound exert effects on the central nervous system (CNS)?

A3: Under normal physiological conditions, this compound is actively extruded from the brain by the ATP-binding cassette (ABC) transporter Abcg2, greatly limiting its central effects.[4] However, in situations where the blood-brain barrier is compromised (e.g., in certain disease models or through co-administration of ABC transporter inhibitors), this compound may gain access to the CNS and inhibit brain FAAH.[4][6] It is crucial to consider the integrity of the BBB in your experimental model.

Q4: What are the recommended vehicles for dissolving this compound?

A4: Due to its lipophilic nature, this compound requires a non-aqueous vehicle for in vivo administration. Commonly used and effective vehicle compositions include:

  • A mixture of 10% PEG-400, 10% Tween-80, and 80% saline for oral gavage or intravenous injection.[8]

  • A suspension in polyethylene glycol (PEG-400) with an equal volume of Tween-80, vortexed and sonicated to create a clear solution.[9]

  • For subcutaneous injection, a solution in a vehicle consisting of 20% DMSO, 8% ethanol, 8% Emulphor, and 64% saline has been used.

Q5: How should this compound be stored?

A5: The solid form of this compound is stable for at least 4 years when stored appropriately.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to prepare fresh working solutions for each experiment from a stock solution.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Action
No or reduced analgesic effect Inappropriate pain model.This compound is most effective in models of peripheral inflammatory or neuropathic pain. Consider using models like the carrageenan-induced paw edema, sciatic nerve ligation, or acetic acid-induced writhing.[1][5][7]
Incorrect timing of administration.Some studies show this compound is more effective at preventing pain development than reversing established pain.[6] Administer the compound before the onset of hyperalgesia or allodynia.
Suboptimal dosage.The effective dose can vary between species and pain models. Perform a dose-response study. Effective doses in rodents typically range from 0.1 to 10 mg/kg.[1][5][10]
Inconsistent results between experiments Improper formulation of this compound.This compound has low aqueous solubility.[1] Ensure complete dissolution in the vehicle. Sonication may be required.[9] Prepare fresh solutions for each experiment.
Instability of the compound.Follow recommended storage conditions for both solid compound and stock solutions.[1][3] Avoid repeated freeze-thaw cycles of stock solutions.
Unexpected central nervous system side effects (e.g., sedation, motor impairment) Compromised blood-brain barrier.Your experimental model (e.g., severe inflammation, trauma) may disrupt the BBB, allowing this compound to enter the CNS.[6] Consider evaluating BBB permeability in your model.
Co-administration of an efflux pump inhibitor.Ensure that other administered compounds do not inhibit Abcg2 or other relevant transporters.[4]
Very high doses administered.Extremely high doses of this compound (e.g., ≥100 mg/kg) can lead to saturation of the efflux transporters and subsequent entry into the brain.[11]

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of this compound

ParameterSpecies/TissueValueReference
IC50 (FAAH inhibition) In Vitro26.8 nM[1]
ED50 (FAAH inhibition) Mouse Liver (s.c.)0.2 mg/kg[1]
Mouse Brain (s.c.)40 mg/kg[1]
Rat Liver (oral)0.9 mg/kg[8][11]
Rat Brain (oral)20.5 mg/kg[8][11]
ED50 (Analgesia) Acetic Acid Writhing (mouse, s.c.)0.1 mg/kg[1]

Table 2: Pharmacokinetic Parameters of this compound in Male Rats (3 mg/kg, oral)

ParameterValueReference
Cmax (Peak Plasma Concentration) 159.47 ng/mL[3]
Tmax (Time to Peak Concentration) 1 hour[3]
T1/2 (Half-life) ~3 hours[11]
Oral Bioavailability (F) 36%[3][12]

Experimental Protocols

Protocol 1: FAAH Activity Assay

This protocol is adapted from studies measuring FAAH activity in tissue homogenates.[8]

  • Tissue Homogenization: Homogenize weighed liver or brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.5).

  • Centrifugation: Centrifuge the homogenates at 1000g for 10 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.

  • Incubation: In a reaction tube, combine 0.5 mL of Tris-HCl buffer (50 mM, pH 7.5) containing 0.05% w/v fatty acid-free bovine serum albumin (BSA), 50 µg of tissue homogenate protein, 10 µM anandamide, and a radiolabeled anandamide tracer (e.g., anandamide-[ethanolamine-3H]).

  • Reaction: Incubate the mixture at 37°C for 30 minutes.

  • Termination and Extraction: Stop the reaction and extract the liberated ethanolamine product.

  • Quantification: Measure the radioactivity of the extracted product using liquid scintillation counting to determine FAAH activity.

Protocol 2: Carrageenan-Induced Inflammatory Pain Model

This is a common model to assess the anti-hyperalgesic effects of compounds like this compound.[4]

  • Acclimation: Acclimate animals to the testing environment and equipment (e.g., von Frey filaments, thermal plantar test device).

  • Baseline Measurement: Measure baseline paw withdrawal thresholds to mechanical and/or thermal stimuli.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the inflammatory insult. Doses of 0.3–3 mg/kg are often effective.[4]

  • Induction of Inflammation: Inject a solution of carrageenan (e.g., 2% w/v in saline) into the plantar surface of one hind paw.

  • Post-Induction Measurements: At various time points after carrageenan injection (e.g., 2, 4, 6 hours), re-measure the paw withdrawal thresholds in both the ipsilateral (injected) and contralateral paws.

  • Data Analysis: Compare the paw withdrawal thresholds between the vehicle- and this compound-treated groups to determine the compound's effect on hyperalgesia.

Visualizations

Signaling_Pathway cluster_peripheral Peripheral Nerve Terminal cluster_cns Central Nervous System This compound This compound FAAH FAAH This compound->FAAH Inhibits AEA_degraded Arachidonic Acid + Ethanolamine FAAH->AEA_degraded AEA_in Anandamide (AEA) AEA_in->FAAH Hydrolyzes AEA_out AEA (extracellular) AEA_in->AEA_out Increases local concentration CB1 CB1 Receptor AEA_out->CB1 Activates ReducedPain Reduced Pain Signal CB1->ReducedPain Inhibits PainSignal Pain Signal Transmission BBB Blood-Brain Barrier (with Abcg2 efflux pump) URB937_systemic Systemic This compound URB937_systemic->this compound URB937_systemic->BBB Blocked

Caption: this compound signaling pathway in peripheral pain modulation.

Experimental_Workflow acclimation 1. Animal Acclimation baseline 2. Baseline Pain Threshold (e.g., von Frey) acclimation->baseline groups 3. Group Assignment (Vehicle vs. This compound) baseline->groups admin_v 4a. Vehicle Administration groups->admin_v Control admin_u 4b. This compound Administration groups->admin_u Treatment inflammation 5. Induction of Pain (e.g., Carrageenan) admin_v->inflammation admin_u->inflammation post_measure 6. Post-treatment Pain Measurement inflammation->post_measure analysis 7. Data Analysis & Comparison post_measure->analysis

Caption: Workflow for assessing this compound's analgesic efficacy.

Troubleshooting_Flowchart start Start: No Efficacy Observed with this compound q_formulation Is the compound fully dissolved in an appropriate vehicle? start->q_formulation a_formulation Action: Review formulation protocol. Use sonication. Prepare fresh solution. q_formulation->a_formulation No q_model Is the pain model appropriate for a peripherally-acting drug? q_formulation->q_model Yes a_formulation->start a_model Action: Use inflammatory or neuropathic pain model. q_model->a_model No q_dose Is the dose and timing of administration optimal? q_model->q_dose Yes a_model->start a_dose Action: Perform a dose- response study. Consider preventative vs. reversal paradigm. q_dose->a_dose No q_verify Have you verified target engagement peripherally? q_dose->q_verify Yes a_dose->start a_verify Action: Measure FAAH activity or anandamide levels in a peripheral tissue (e.g., liver). q_verify->a_verify No end Consult further literature or technical support q_verify->end Yes a_verify->start

Caption: Troubleshooting flowchart for lack of this compound efficacy.

References

Urb937 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: URB937

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound, along with troubleshooting guides and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1]

Q2: What is the recommended storage for this compound in solution?

A2: For optimal stability, stock solutions of this compound should be stored at -80°C and are typically stable for up to 6 months.[1] For shorter-term storage of up to one month, -20°C is suitable.[1][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not recommended for storage longer than one day.

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in several organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is commonly used.[1][2][3][4] It is also soluble in ethanol and Dimethylformamide (DMF).[3][4] For in vivo studies, complex vehicles are often required.[5]

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation can occur for several reasons, including solvent saturation, temperature changes, or interaction with aqueous buffers. If precipitation is observed, gentle warming and/or sonication can help redissolve the compound.[1][2] For cell culture experiments, ensure the final concentration of DMSO is low (typically ≤0.1%) to prevent precipitation in the media.[2] If using aqueous buffers, it is best to dilute the stock solution immediately before use.

Q5: How stable is this compound in aqueous solutions or cell culture media?

Solubility Data

The solubility of this compound can vary between batches and is dependent on the solvent. The following table summarizes solubility data from various suppliers.

SolventConcentrationNotes
DMSO≥ 100 mg/mL (282.17 mM)Hygroscopic DMSO can impact solubility; use a fresh aliquot.[1]
DMSO71 mg/mL (200.33 mM)
DMSO25 mg/mL (70.54 mM)Sonication is recommended to aid dissolution.[2]
DMSO15 mg/mL
Ethanol17 mg/mL
Ethanol10 mg/mL
DMF10 mg/mL
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL

Storage Conditions Summary

FormStorage TemperatureShelf Life
Powder -20°C3 years[1][2]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Stock Solution Solvent is saturated or has absorbed water.Gently warm the solution and/or sonicate. Use fresh, anhydrous DMSO for preparing stock solutions.
Precipitation in Cell Culture Media High final concentration of organic solvent (e.g., DMSO). Interaction with media components.Keep the final DMSO concentration at or below 0.1%. Prepare the final dilution immediately before adding to the cells.
Inconsistent Experimental Results Degradation of this compound in solution.Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Difficulty Dissolving for In Vivo Studies Low aqueous solubility.Use a co-solvent system. A common vehicle consists of PEG-400, Tween-80, and saline. For example, a mixture of 10% PEG-400, 10% Tween-80, and 80% saline has been used.[5]

Experimental Protocols

Protocol for Quantification of this compound in Biological Samples using LC/MS-MS

This protocol is adapted from Sasso et al. (2019) and is suitable for determining the concentration of this compound in plasma and tissue homogenates.[5]

1. Sample Preparation:

  • To 0.1 mL of plasma or approximately 50 mg of tissue, add an internal standard (e.g., URB597).

  • Precipitate proteins by adding ice-cold methanol.

  • Vortex and centrifuge the samples.

  • Load the supernatant onto a lipid removal cartridge.

  • Elute the sample and dry it under nitrogen.

  • Reconstitute the sample in the mobile phase for analysis.

2. LC/MS-MS System:

  • Column: Acquity BEH C18 column (1.7 µm, 80 Å, 2.1 × 50 mm).[5]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Gradient: A linear gradient from 20% B to 89% B over 5.5 minutes.[5]

  • Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transition for this compound: m/z 355.4 > 230.1.[5]

Visualizations

Signaling Pathway of this compound

URB937_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Anandamide Anandamide (AEA) Anandamide->CB1 Activates Degradation Degradation Products FAAH FAAH FAAH->Anandamide Degrades This compound This compound This compound->FAAH Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution (e.g., in DMSO) Prep_Samples Dilute in Test Solutions (e.g., Buffer pH 4, 7, 9) Prep_Stock->Prep_Samples Incubate Incubate at Different Conditions (e.g., 4°C, RT, 37°C, Light) Prep_Samples->Incubate Timepoints Collect Aliquots at Timepoints (0, 2, 4, 8, 24h) Incubate->Timepoints HPLC Analyze by Stability-Indicating HPLC/LC-MS Timepoints->HPLC Quantify Quantify Remaining this compound HPLC->Quantify Degradants Identify and Quantify Degradation Products HPLC->Degradants HalfLife Calculate Degradation Rate and Half-Life Quantify->HalfLife

Caption: Workflow for a this compound stability study.

References

Addressing variability in animal response to Urb937

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing URB937 in pre-clinical animal studies. The information is designed to address potential variability in experimental outcomes and offer insights into best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and peripherally restricted inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH in peripheral tissues, this compound increases the local concentration of AEA, leading to enhanced activation of peripheral cannabinoid receptors, primarily CB1 receptors. This mechanism is thought to underlie its analgesic effects in various animal models of pain.[2] this compound's limited access to the central nervous system (CNS) is a key feature, minimizing the risk of central side effects associated with direct-acting cannabinoid receptor agonists.[1][2]

Q2: Why is this compound considered "peripherally restricted"?

This compound's peripheral restriction is due to its active extrusion from the central nervous system by ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as Breast Cancer Resistance Protein or BCRP), located at the blood-brain barrier.[3][4] Studies have shown that in wild-type mice, this compound does not readily cross the blood-brain barrier, whereas in mice lacking the Abcg2 transporter, the compound can enter the brain and spinal cord.[3][4] This active efflux mechanism is a major contributor to the differential FAAH inhibition observed between peripheral tissues and the CNS.[1][5][6]

Q3: What are the recommended storage and handling procedures for this compound?

For long-term storage, this compound as a crystalline solid should be stored at -20°C and is stable for at least four years.[1] Stock solutions are best stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[7] It is highly recommended to prepare working solutions for in vivo experiments fresh on the day of use to ensure stability and potency.[7]

Troubleshooting Guide

Issue 1: High Variability in Analgesic Response Between Animals

Potential Cause 1: Species and Strain Differences in Drug Metabolism and Transporter Expression

  • Explanation: The expression and activity of metabolic enzymes and drug transporters like ABCG2 can vary between different species (e.g., rats vs. mice) and even between different strains of the same species. This can lead to differences in the pharmacokinetics and tissue distribution of this compound, ultimately affecting its efficacy.

  • Troubleshooting Steps:

    • Standardize Animal Model: If possible, use a single, well-characterized species and strain for your experiments.

    • Consult Literature: Review literature for known differences in drug metabolism or transporter expression in your chosen animal model.

    • Pilot Study: Conduct a pilot study to determine the optimal dose and time-course of action for your specific animal model before commencing large-scale experiments.

Potential Cause 2: Influence of the Animal's Physiological State

  • Explanation: Factors such as age, diet, and the gut microbiome can influence drug metabolism and overall health status, which may impact the response to this compound. For instance, the composition of the gut microbiota can affect the metabolism of various drugs.[8][9][10][11] While direct evidence for this compound is limited, these are important variables to consider.

  • Troubleshooting Steps:

    • Control for Age and Diet: Ensure that all animals in the study are of a similar age and are maintained on a consistent diet. Be aware that high-fat diets can alter FAAH activity and endocannabinoid signaling.[12]

    • Acclimatization: Allow for a sufficient acclimatization period for the animals to adapt to the housing and environmental conditions before starting the experiment.

    • Consider the Microbiome: Be mindful that factors that can alter the gut microbiome, such as antibiotic treatment, may introduce variability.

Potential Cause 3: Sub-optimal Drug Formulation and Administration

  • Explanation: this compound is a lipophilic compound with low aqueous solubility. Improper formulation can lead to poor bioavailability and inconsistent absorption, resulting in variable plasma concentrations and efficacy.

  • Troubleshooting Steps:

    • Use Recommended Vehicles: For oral administration in rats, a common vehicle is a mixture of PEG-400, Tween-80, and saline.[5] For subcutaneous or intraperitoneal injections, solutions in DMSO and corn oil have been used.[1][7]

    • Ensure Complete Dissolution: Use sonication or gentle heating to ensure the compound is fully dissolved in the vehicle before administration.[7]

    • Fresh Preparation: Prepare the dosing solution fresh for each experiment to avoid potential degradation.[7]

Issue 2: Discrepancy in Efficacy Between Different Pain Models

Potential Cause: Pathophysiology of the Pain Model

  • Explanation: The underlying mechanisms of different pain models (e.g., neuropathic vs. inflammatory) can influence the efficacy of this compound. The expression of FAAH and cannabinoid receptors can be altered by the disease state, potentially changing the target engagement of this compound. For example, this compound has shown efficacy in both neuropathic and inflammatory pain models, but the required dosing and timing of administration might differ.[13]

  • Troubleshooting Steps:

    • Model-Specific Titration: The optimal effective dose of this compound may need to be determined for each specific pain model.

    • Timing of Administration: Consider the temporal dynamics of the pain model. The efficacy of this compound might be different when administered prophylactically versus therapeutically once the pain state is established.[13]

    • Assess Target Engagement: If feasible, measure FAAH activity or anandamide levels in peripheral tissues relevant to the pain model to confirm target engagement.

Issue 3: Unexpected Central Nervous System (CNS) Effects

Potential Cause: Compromised Blood-Brain Barrier Integrity

  • Explanation: While this compound is actively transported out of the CNS, certain experimental conditions or disease states could potentially compromise the integrity of the blood-brain barrier. This could lead to higher than expected brain concentrations of this compound and potential CNS-mediated effects.

  • Troubleshooting Steps:

    • Evaluate Disease Model: Some neurological disease models may involve blood-brain barrier disruption. Assess the literature for your specific model.

    • Co-administered Substances: Be cautious when co-administering other compounds that may inhibit ABC transporters, as this could increase CNS penetration of this compound.

    • Monitor for CNS Effects: Carefully observe animals for any signs of sedation, motor impairment, or other behavioral changes that are not typically associated with peripherally acting compounds.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterSpeciesAdministration RouteDoseCmax (ng/mL)Tmax (h)Oral Bioavailability (F%)Reference
This compound Rat (Male)Oral Gavage3 mg/kg159.47136%[6][14]
This compound MouseSubcutaneous1 mg/kg---[1]

Table 2: In Vivo Efficacy of this compound in Rodents (ED50 Values)

SpeciesPain ModelAdministration RouteEffectED50 (mg/kg)Reference
Rat Liver FAAH InhibitionOral GavageInhibition of FAAH activity0.9[5][6]
Rat Brain FAAH InhibitionOral GavageInhibition of FAAH activity20.5[5][6]
Mouse Acetic Acid-Induced WrithingSubcutaneousReduction of writhing0.1[1]
Mouse Liver FAAH InhibitionSystemicInhibition of FAAH activity0.2[1]
Mouse Brain FAAH InhibitionSystemicInhibition of FAAH activity40[1]

ED50: Median effective dose.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

  • Vehicle Preparation: Prepare a vehicle solution consisting of 10% PEG-400, 10% Tween-80, and 80% saline.

  • This compound Solution Preparation: Weigh the required amount of this compound and dissolve it in the vehicle. Use sonication to aid dissolution and ensure a clear solution. Prepare fresh on the day of the experiment.

  • Administration: Administer the solution to rats via oral gavage at a volume of 10 mL/kg body weight.

  • Dosing: Doses ranging from 0.3 to 10 mg/kg have been shown to effectively inhibit peripheral FAAH in rats.[5]

Protocol 2: FAAH Activity Assay

  • Tissue Homogenization: Homogenize brain or liver tissue in an appropriate buffer.

  • Incubation: Incubate the tissue homogenates with a radiolabeled FAAH substrate, such as anandamide-[ethanolamine-3H].

  • Reaction Termination: Stop the reaction by adding a mixture of chloroform and methanol.

  • Quantification: Measure the radioactivity in the aqueous phase by liquid scintillation counting to determine the amount of substrate hydrolyzed.

Visualizations

Signaling_Pathway This compound This compound FAAH FAAH (Peripheral Tissues) This compound->FAAH Inhibition Anandamide Anandamide (AEA) FAAH->Anandamide Degradation CB1_Receptor Peripheral CB1 Receptors Anandamide->CB1_Receptor Activation Analgesia Analgesic Effect CB1_Receptor->Analgesia Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Analysis Formulation This compound Formulation (e.g., PEG/Tween/Saline) Dosing Administer this compound (e.g., Oral Gavage) Formulation->Dosing Animal_Model Select Animal Model (Species, Strain, Age) Animal_Model->Dosing Behavioral_Test Pain Behavior Assessment (e.g., von Frey, Hot Plate) Dosing->Behavioral_Test PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Dosing->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Tissue FAAH Activity) Behavioral_Test->PD_Analysis Data_Analysis Statistical Analysis Behavioral_Test->Data_Analysis PK_Analysis->Data_Analysis PD_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Variability High Variability in Response Cause1 Animal Model (Species/Strain) Variability->Cause1 Cause2 Physiological State (Age/Diet/Microbiome) Variability->Cause2 Cause3 Formulation/ Administration Variability->Cause3 Solution1 Standardize Model, Pilot Study Cause1->Solution1 Solution2 Control Variables, Acclimatize Cause2->Solution2 Solution3 Use Recommended Vehicle, Prepare Fresh Cause3->Solution3

Caption: Troubleshooting logic for addressing response variability.

References

Urb937 and potential interactions with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for URB937. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting advice and frequently asked questions in a straightforward question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] A key feature of this compound is that it is peripherally restricted, meaning it does not readily cross the blood-brain barrier.[1][3][4] This is due to its active extrusion from the central nervous system (CNS) by the ATP-binding cassette transporter G2 (ABCG2).[3][4] By inhibiting FAAH in peripheral tissues, this compound increases the local concentration of anandamide, which then activates peripheral cannabinoid type 1 (CB1) receptors to exert its effects, primarily analgesia.[1][3][5]

Q2: What is the selectivity profile of this compound?

This compound displays a high degree of target selectivity for FAAH. It has been shown to have negligible activity against FAAH-2 and other cannabinoid-related targets.[6] In vivo preclinical studies have demonstrated its high target selectivity.[7][8]

Q3: Can this compound have effects on other signaling pathways besides the endocannabinoid system?

While the primary effects of this compound are mediated through the enhancement of anandamide signaling at CB1 receptors, there is some evidence suggesting potential indirect effects on other pathways. FAAH can also hydrolyze other bioactive lipids, such as palmitoylethanolamide (PEA).[9] Increased levels of PEA, which does not act on cannabinoid receptors, may activate other receptors like peroxisome proliferator-activated receptors (PPARs), which are known to have anti-inflammatory effects.[9]

Troubleshooting Guide

Issue 1: Suboptimal or lack of analgesic effect in animal models.

  • Possible Cause 1: Incorrect Dosage.

    • Solution: Ensure the dose is within the effective range reported in the literature. For instance, in rodent models of inflammatory pain, oral doses of 0.1-3 mg/kg have shown dose-dependent anti-hyperalgesic effects.[3] For trigeminal neuralgia models in rats, an intraperitoneal dose of 1 mg/kg has been used.[9]

  • Possible Cause 2: Inappropriate Vehicle or Poor Solubility.

    • Solution: this compound is a lipophilic compound. A common vehicle for oral administration in rats consists of 10% PEG-400, 10% Tween-80, and 80% saline.[7][8] For intraperitoneal injections, suspending the compound in a suitable vehicle is crucial for bioavailability.

  • Possible Cause 3: Model-Specific Efficacy.

    • Solution: The analgesic effects of this compound may vary depending on the pain model. It has shown efficacy in models of inflammatory, neuropathic, and visceral pain.[1][3][5][9] However, it may not have generalized anti-nociceptive effects in all models, such as the hot plate test.[5] Review the literature to confirm the suitability of your chosen model.

Issue 2: Unexpected central nervous system (CNS) effects.

  • Possible Cause 1: Compromised Blood-Brain Barrier (BBB).

    • Solution: In certain disease models, the integrity of the BBB may be compromised, potentially allowing for greater CNS penetration of this compound.[9] It is important to consider the potential for BBB disruption in your experimental model.

  • Possible Cause 2: Interaction with ABCG2 Transporter Inhibitors.

    • Solution: Co-administration of this compound with compounds that inhibit the ABCG2 transporter will increase its brain penetration and could lead to central effects.[4] For example, the selective Abcg2 inhibitor Ko-143 has been shown to increase the ability of this compound to inhibit brain FAAH activity.[4]

Issue 3: Variability in experimental results.

  • Possible Cause 1: Differences in Animal Strain, Sex, or Age.

    • Solution: Pharmacokinetic and pharmacodynamic profiles can vary between different animal strains and sexes.[4] Ensure consistency in the animals used for your experiments. While this compound has been shown to be effective in both male and female rodents, it's important to note that tissue levels of the Abcg2 transporter can differ between sexes.[4]

  • Possible Cause 2: Inconsistent Drug Preparation.

    • Solution: Prepare this compound solutions fresh for each experiment to ensure stability and consistent concentrations.[7][8]

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of this compound

ParameterSpeciesTissue/EnzymeValueReference
IC50-FAAH26.8 nM[6]
ED50 (FAAH Inhibition)Rat (male)Liver0.9 mg/kg (oral)[7][8]
ED50 (FAAH Inhibition)Rat (male)Brain20.5 mg/kg (oral)[7][8]
ED50 (FAAH Inhibition)Mouse (female)Liver0.2 mg/kg (s.c.)[4]
ED50 (FAAH Inhibition)Mouse (female)Brain48 mg/kg (s.c.)[4]

Table 2: Pharmacokinetic Parameters of this compound in Male Rats (3 mg/kg, oral)

ParameterValueReference
Cmax159.47 ng/mL[7]
Tmax1 hour[7]
t1/2~3 hours[7][8]
Oral Bioavailability (F)36%[7][8][10]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Rats

  • Vehicle Preparation: Prepare a vehicle solution consisting of 10% polyethylene glycol 400 (PEG-400), 10% Tween-80, and 80% saline.[7][8]

  • This compound Dissolution: Dissolve this compound in the vehicle to the desired concentration.

  • Administration: Administer the solution to rats via oral gavage at a volume of 10 ml/kg.[7][8]

  • Preparation Timing: Prepare stock solutions immediately before the experiments and discard any unused solution.[7][8]

Protocol 2: Quantification of this compound in Rodent Tissues by LC/MS-MS

  • Tissue Homogenization and Protein Precipitation: Homogenize tissue samples and precipitate proteins using excess cold methanol.

  • Internal Standard: Add a close structural analogue, such as URB597, to serve as an internal standard.[7]

  • Lipid Removal: Elute the supernatants through Captiva EMR-Lipid cartridges to remove interfering lipids.

  • Sample Concentration and Analysis: Concentrate the samples and subject them to liquid chromatography-tandem mass spectrometry (LC/MS-MS) analysis.

  • LC/MS-MS Parameters: A detailed protocol for the LC/MS-MS method, including column type, mobile phase composition, and gradient conditions, has been published.[7][8] Multiple reaction monitoring (MRM) transitions for this compound are m/z 355.4 > 230.1.[7]

Visualizations

URB937_Mechanism_of_Action cluster_peripheral Peripheral Tissues cluster_cns Central Nervous System This compound This compound FAAH FAAH This compound->FAAH Inhibition Anandamide Anandamide FAAH->Anandamide Degradation Arachidonic_Acid Arachidonic Acid + Ethanolamine CB1 Peripheral CB1 Receptor Anandamide->CB1 Activation Anandamide->Arachidonic_Acid Metabolism Analgesia Analgesic Effect CB1->Analgesia Leads to BBB Blood-Brain Barrier ABCG2 ABCG2 Transporter ABCG2->BBB Extrusion URB937_CNS This compound URB937_systemic->BBB Efflux

Caption: Mechanism of action of peripherally restricted FAAH inhibitor this compound.

URB937_Indomethacin_Interaction This compound This compound (FAAH Inhibitor) Anandamide ↑ Anandamide This compound->Anandamide Indomethacin Indomethacin (NSAID) Prostaglandins ↓ Prostaglandins Indomethacin->Prostaglandins Pain_Signaling Pain Signaling Anandamide->Pain_Signaling Inhibition Synergistic_Analgesia Synergistic Analgesic Effect Anandamide->Synergistic_Analgesia Prostaglandins->Pain_Signaling Reduced Sensitization Prostaglandins->Synergistic_Analgesia

Caption: Synergistic interaction between this compound and Indomethacin.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_troubleshooting Troubleshooting Points Drug_Prep This compound Preparation (Fresh, Correct Vehicle) Dosing Dosing (Appropriate Route & Dose) Drug_Prep->Dosing TS1 Solubility Issues? Drug_Prep->TS1 Animal_Selection Animal Selection (Consistent Strain, Sex, Age) Animal_Selection->Dosing TS2 Variability? Animal_Selection->TS2 Behavioral_Test Behavioral Testing (Model Selection) Dosing->Behavioral_Test TS3 Lack of Efficacy? Dosing->TS3 Tissue_Analysis Tissue Analysis (e.g., LC/MS-MS) Behavioral_Test->Tissue_Analysis Behavioral_Test->TS3 TS4 Unexpected CNS Effects? Behavioral_Test->TS4

Caption: Experimental workflow with key troubleshooting checkpoints.

References

URB937 Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results in experiments involving URB937, a peripherally restricted fatty acid amide hydrolase (FAAH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound experiment, designed to target peripheral tissues, is showing unexpected central nervous system (CNS) effects. What could be the cause?

A1: While this compound is designed to be peripherally restricted, several factors can lead to unexpected CNS effects:

  • High Dosing: Although this compound is a substrate for the efflux transporter ABCG2, which actively removes it from the brain, high doses can saturate this transporter, leading to accumulation in the CNS and subsequent inhibition of brain FAAH.[1][2][3][4] Studies in rats have shown that while peripheral FAAH inhibition is achieved at low doses, significantly higher doses are required to inhibit brain FAAH.[2][4]

  • Blood-Brain Barrier (BBB) Disruption: Certain pathological states, such as trigeminal neuralgia, may alter the integrity of the BBB.[5] This could potentially increase the penetration of this compound into specific brain regions, leading to central effects even at peripherally-targeted doses.[5]

  • Inhibition of Efflux Transporters: Co-administration of substances that inhibit ABCG2 or other relevant transporters can increase the brain penetration of this compound.[6]

Q2: I'm observing a weaker or different analgesic effect of this compound compared to a globally active FAAH inhibitor like URB597. Why is this?

A2: This is a documented phenomenon and can be attributed to the distinct mechanisms of action. This compound's effects are primarily mediated by the potentiation of endocannabinoid signaling in the periphery, which then modulates pain signals before they reach the CNS.[4][7][8] In some inflammatory pain models, this compound has been shown to be more effective than globally active FAAH inhibitors.[9] The differing efficacy highlights the significant role of peripheral endocannabinoid signaling in pain modulation. The specific pain model and the underlying pathology will significantly influence the observed analgesic effects.

Q3: The outcomes of my experiment with this compound co-administered with a non-steroidal anti-inflammatory drug (NSAID) are not what I predicted. What interactions should I be aware of?

A3: The interaction between this compound and NSAIDs can be complex and lead to synergistic or antagonistic effects depending on the experimental context.

  • Synergistic Analgesia: Studies have shown that this compound and indomethacin can act synergistically to reduce pain-related behaviors in models of inflammatory and neuropathic pain.[9]

  • Gastroprotection: this compound has been observed to reduce the gastric lesions induced by indomethacin, suggesting a protective role for peripheral FAAH inhibition in the gastrointestinal tract.[9]

It is crucial to consider these potential interactions when designing and interpreting co-administration studies.

Q4: I am not seeing the expected increase in anandamide levels in the brain tissue. Is my experiment failing?

A4: Not necessarily. At doses that effectively inhibit peripheral FAAH, this compound is not expected to significantly increase anandamide levels in the brain due to its limited CNS penetration.[1][2][3][4] Instead, you should expect to see elevations of FAAH substrates like anandamide and oleoylethanolamide (OEA) in peripheral tissues and plasma.[1][2][4][10] Measuring these peripheral biomarkers is a key indicator of target engagement for this compound.

Q5: Are there any known off-target effects of this compound that could be influencing my results?

A5: Preclinical studies have indicated that this compound has a high degree of target selectivity for FAAH.[2][4] It has been reported to not exert genotoxic effects in the Ames' test and does not inhibit the human potassium hERG channel.[2][4] However, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at very high concentrations.[11] It is always good practice to include appropriate controls to rule out potential off-target effects in your specific experimental setup.

Quantitative Data Summary

Table 1: this compound Pharmacokinetic Parameters in Male Rats

ParameterValueReference
Oral Bioavailability (F)36%[1][2][3]
Time to Peak Plasma Concentration (Tmax)1 hour[4]
Peak Plasma Concentration (Cmax) at 3 mg/kg oral dose159.47 ng/ml[4]
Half-life (t1/2)~3 hours[2]

Table 2: this compound Median Effective Dose (ED50) for FAAH Inhibition in Rats

TissueED50Reference
Liver0.9 mg/kg[2][4]
Brain20.5 mg/kg[2][4]

Experimental Protocols

1. FAAH Activity Assay

This protocol is adapted from published studies to measure FAAH activity in tissue homogenates.[2]

  • Tissue Homogenization: Homogenize weighed liver or brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.5).

  • Centrifugation: Centrifuge the homogenates at 1000g for 10 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) assay.

  • Incubation: In a final volume of 0.5 ml of Tris-HCl containing fatty acid-free bovine serum albumin (0.05% w/v), incubate tissue homogenate (50 µg protein) with 10 µM anandamide and anandamide-[ethanolamine-³H] (20,000 cpm) at 37°C for 30 minutes.

  • Extraction and Quantification: Stop the reaction and extract the released [³H]ethanolamine. Quantify the radioactivity using liquid scintillation counting to determine FAAH activity.

2. This compound Formulation and Administration

The following vehicle compositions and administration routes are commonly used for this compound in rodent studies.[1][2]

  • Vehicle for Pharmacokinetic/Pharmacodynamic Studies: 10% PEG-400, 10% Tween-80, and 80% saline.

  • Vehicle for Toxicity Studies: 20% PEG-400, 20% Tween-80, and 60% saline.

  • Administration: Administer via oral gavage (10 ml/kg) or intravenous injection (1 ml/kg). Prepare stock solutions immediately before each experiment.

Visualizations

URB937_Signaling_Pathway cluster_peripheral Peripheral Tissues cluster_cns Central Nervous System (CNS) This compound This compound FAAH_p FAAH This compound->FAAH_p Inhibits BBB Blood-Brain Barrier (ABCG2 Efflux) This compound->BBB Limited Penetration Anandamide_p Anandamide FAAH_p->Anandamide_p Degrades CB1_p CB1 Receptor Anandamide_p->CB1_p Activates Analgesia Analgesic Effect CB1_p->Analgesia FAAH_c FAAH BBB->FAAH_c Anandamide_c Anandamide URB937_Troubleshooting_Workflow Start Unexpected CNS Effects Observed CheckDose Is the this compound dose high? Start->CheckDose CheckBBB Is there a pathological condition affecting BBB integrity? CheckDose->CheckBBB No HighDose High dose may saturate ABCG2 transporter CheckDose->HighDose Yes CheckCoAdmin Are other compounds being co-administered? CheckBBB->CheckCoAdmin No BBBDisruption Pathology may increase this compound brain penetration CheckBBB->BBBDisruption Yes CoAdminInteraction Co-administered drug may inhibit ABCG2 or other transporters CheckCoAdmin->CoAdminInteraction Yes Conclusion Unexpected CNS effects likely due to increased brain concentration of this compound CheckCoAdmin->Conclusion No HighDose->Conclusion BBBDisruption->Conclusion CoAdminInteraction->Conclusion

References

Validation & Comparative

A Comparative Analysis of URB937 and Traditional NSAIDs in Preclinical Pain and Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the peripherally-acting fatty acid amide hydrolase (FAAH) inhibitor, URB937, and traditional non-steroidal anti-inflammatory drugs (NSAIDs). The following analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their respective mechanisms of action and efficacy in established preclinical models of pain and inflammation.

Executive Summary

This compound represents a novel analgesic approach by selectively enhancing endogenous cannabinoid signaling in the peripheral nervous system. This contrasts with traditional NSAIDs, which primarily achieve their effects through the inhibition of cyclooxygenase (COX) enzymes. Experimental data from animal models of inflammatory pain, including the carrageenan-induced paw edema and acetic acid-induced writhing tests, suggest that this compound demonstrates potent anti-inflammatory and analgesic properties, with an efficacy profile that is comparable, and in some aspects, superior to that of traditional NSAIDs like indomethacin. A key differentiator of this compound is its peripherally restricted action, which may offer a favorable safety profile by avoiding the central nervous system side effects associated with cannabinoids and the gastrointestinal complications linked to systemic COX inhibition by NSAIDs.

Mechanism of Action: A Tale of Two Pathways

The analgesic and anti-inflammatory effects of this compound and traditional NSAIDs are mediated by distinct biochemical pathways.

This compound: This compound is a potent and peripherally restricted inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1] FAAH is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH in peripheral tissues, this compound increases the local concentration of anandamide. This elevated anandamide then activates peripheral cannabinoid type 1 (CB1) receptors, leading to a reduction in pain signaling and inflammation.[1] A critical feature of this compound is its active extrusion from the central nervous system, thereby minimizing the potential for centrally-mediated side effects.[2]

Traditional NSAIDs: The primary mechanism of action for traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins and other pro-inflammatory mediators. By blocking this pathway, NSAIDs reduce the production of substances that sensitize nociceptors and promote inflammation. Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors primarily target the inducible COX-2 enzyme, which is upregulated during inflammation. The inhibition of COX-1, which is involved in maintaining the integrity of the gastric mucosa, is associated with the gastrointestinal side effects commonly seen with non-selective NSAIDs.

G Comparative Signaling Pathways cluster_0 This compound Pathway cluster_1 Traditional NSAID Pathway This compound This compound FAAH FAAH This compound->FAAH inhibits Anandamide Anandamide FAAH->Anandamide degrades CB1 Receptor (Peripheral) CB1 Receptor (Peripheral) Anandamide->CB1 Receptor (Peripheral) activates Analgesia & Anti-inflammation Analgesia & Anti-inflammation CB1 Receptor (Peripheral)->Analgesia & Anti-inflammation NSAIDs NSAIDs COX-1 & COX-2 COX-1 & COX-2 NSAIDs->COX-1 & COX-2 inhibits Prostaglandins Prostaglandins COX-1 & COX-2->Prostaglandins produces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-1 & COX-2 substrate Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation

Figure 1: Signaling pathways of this compound and traditional NSAIDs.

Comparative Efficacy in Preclinical Models

The analgesic and anti-inflammatory efficacy of this compound has been evaluated in established animal models and compared to traditional NSAIDs.

Carrageenan-Induced Paw Edema

This model induces a localized inflammatory response, allowing for the measurement of edema (swelling) and hyperalgesia (increased sensitivity to pain).

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.

  • Drug Administration: Test compounds (this compound or NSAIDs) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at various doses prior to or shortly after carrageenan injection.

  • Measurement of Edema: Paw volume is measured at baseline and at various time points post-carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated relative to the vehicle-treated control group.

  • Measurement of Hyperalgesia:

    • Mechanical Hyperalgesia: Paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured.

    • Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is measured.

G Carrageenan-Induced Paw Edema Workflow cluster_measurements Measurements Animal Acclimation Animal Acclimation Baseline Paw Measurement Baseline Paw Measurement Animal Acclimation->Baseline Paw Measurement Drug Administration Drug Administration Baseline Paw Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Post-treatment Measurements Post-treatment Measurements Carrageenan Injection->Post-treatment Measurements (1, 2, 3, 4, 5 hours) Data Analysis Data Analysis Post-treatment Measurements->Data Analysis Paw Volume (Edema) Paw Volume (Edema) Post-treatment Measurements->Paw Volume (Edema) Mechanical Threshold Mechanical Threshold Post-treatment Measurements->Mechanical Threshold Thermal Latency Thermal Latency Post-treatment Measurements->Thermal Latency Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Figure 2: Workflow for the carrageenan-induced paw edema model.

Quantitative Comparison:

CompoundModel ParameterDoseRouteResultCitation
This compound EdemaED50: 0.5 mg/kgp.o.-[1]
Mechanical HyperalgesiaED50: 0.8 mg/kgp.o.-[1]
Thermal HyperalgesiaED50: 0.2 mg/kgp.o.-[1]
Indomethacin Edema10 mg/kgp.o.54% inhibition at 2, 3, and 4 hours[3]
Edema0.66-2 mg/kgi.p.Dose-dependent inhibition[4]
Diclofenac Edema5 mg/kgp.o.56.17% inhibition at 2 hours[5]
Edema20 mg/kgp.o.71.82% inhibition at 3 hours[5]
Ibuprofen Edema40 mg/kgp.o.Significant decrease in paw size vs. control[6]
Naproxen Edema15 mg/kgp.o.81% inhibition at 2 hours[3]

Note: A study directly comparing this compound and indomethacin stated that oral this compound was more potent than oral indomethacin at inhibiting the responses induced by carrageenan, though specific parallel quantitative data was not provided in a single table.[1]

Acetic Acid-Induced Writhing Test

This model is used to assess peripheral analgesic activity by inducing visceral pain.

Experimental Protocol:

  • Animal Model: Male Swiss albino mice are commonly used.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.

  • Drug Administration: Test compounds (this compound or NSAIDs) or vehicle are administered orally (p.o.) or subcutaneously (s.c.) prior to acetic acid injection.

  • Observation: Following a short latency period (e.g., 5 minutes), the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each drug-treated group compared to the vehicle-treated control group.

G Acetic Acid-Induced Writhing Test Workflow Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Acetic Acid Injection (i.p.) Acetic Acid Injection (i.p.) Drug Administration->Acetic Acid Injection (i.p.) Observation Period Observation Period Acetic Acid Injection (i.p.)->Observation Period (e.g., 20 minutes) Count Writhing Responses Count Writhing Responses Observation Period->Count Writhing Responses Data Analysis Data Analysis Count Writhing Responses->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Figure 3: Workflow for the acetic acid-induced writhing test.

Quantitative Comparison:

CompoundDoseRouteResult (vs. Control)Citation
This compound ED50: ~1 mg/kgs.c.Comparable to Indomethacin (1 mg/kg)
Indomethacin 10 mg/kgi.p.51.23% inhibition[7]
Diclofenac ED50: 10.5 mg/kgi.p.-[8]
10 mg/kgp.o.~87% inhibition[9]
Ibuprofen ED50: 31.5 mg/kgi.p.-[8]
100 mg/kgp.o.~60% inhibition[10]

Conclusion

The peripherally restricted FAAH inhibitor this compound demonstrates robust analgesic and anti-inflammatory efficacy in preclinical models, with a potency that is comparable or superior to traditional NSAIDs such as indomethacin. Its distinct mechanism of action, which leverages the endogenous cannabinoid system in the periphery, presents a promising alternative to COX inhibition. The data suggest that by avoiding central nervous system exposure and direct interaction with the COX pathway, this compound may offer a therapeutic advantage, potentially mitigating the risk of centrally-mediated adverse effects and the gastrointestinal complications associated with traditional NSAIDs. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of pain and inflammation.

References

URB937: A Comparative Guide to its In Vitro and In Vivo FAAH Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of URB937, a peripherally restricted fatty acid amide hydrolase (FAAH) inhibitor, with other relevant FAAH inhibitors. The following sections detail its performance based on experimental data, provide methodologies for key experiments, and visualize relevant biological and experimental pathways.

In Vitro Validation of FAAH Inhibition

This compound is a potent inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Its efficacy has been well-documented in various in vitro assays.

Comparative Potency of FAAH Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other notable FAAH inhibitors. Potency is primarily expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration of the inhibitor required to reduce FAAH activity by 50%.

InhibitorIC50 (nM)Target SelectivityKey Characteristics
This compound 26.8[1][2]Peripherally RestrictedDoes not readily cross the blood-brain barrier.
URB5974.6[2]Centrally ActingReadily crosses the blood-brain barrier.
PF-044578457.2 (human), 7.4 (rat)[2]Centrally ActingCovalently modifies the active-site serine of FAAH.
JZL1952Dual FAAH/MAGL InhibitorPotently inhibits both FAAH and monoacylglycerol lipase (MAGL).
JNJ-166101012 (human), 10 (rat)[2]Selective for FAAH-1Over 100-fold selectivity for FAAH-1 over FAAH-2.[2]
PF-3845Ki of 230Selective for FAAH-1Irreversible inhibitor with negligible activity against FAAH-2.[2]

In Vivo Validation of FAAH Inhibition

In vivo studies are crucial for validating the therapeutic potential of FAAH inhibitors. This compound has been extensively tested in various animal models of pain, demonstrating significant analgesic effects. A key feature of this compound is its peripheral restriction, leading to FAAH inhibition primarily outside the central nervous system (CNS).

Comparative In Vivo Efficacy

The table below highlights the in vivo efficacy of this compound in comparison to centrally acting FAAH inhibitors in different rodent models of pain. Efficacy is often measured by the median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population.

ModelThis compound (ED50)URB597 (Efficacy)PF-04457845 (Efficacy)Key Findings
Acetic Acid-Induced Writhing (mice)0.1 mg/kg (s.c.)[3]EffectiveEffectiveDemonstrates peripheral analgesic effects of this compound.
Carrageenan-Induced Inflammatory Pain (mice)Effective at 1 mg/kg (i.p.)[4]EffectiveEffectiveThis compound reduces thermal and mechanical hyperalgesia.[4]
Complete Freund's Adjuvant (CFA) Model of Arthritis (mice)More effective than URB597 and PF-04457845[5]Less effective than this compound[5]Less effective than this compound[5]Suggests a significant role for peripheral FAAH inhibition in inflammatory pain.[5]
Neuropathic Pain (rodent models)Attenuates behavioral responses[5]EffectiveEffectiveThis compound shows efficacy in models of nerve injury and chemotherapy-induced neuropathy.[5]
Morphine Tolerance (mice)Did not prevent or reversePrevented and reversedNot reportedHighlights the central role of FAAH in opioid tolerance.[6]

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the experimental procedures used to validate this compound, the following diagrams are provided.

FAAH_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Anandamide_ext Anandamide Anandamide_int Anandamide Anandamide_ext->Anandamide_int Uptake FAAH FAAH Anandamide_int->FAAH Substrate ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Hydrolysis This compound This compound This compound->FAAH Inhibition

Mechanism of this compound's FAAH Inhibition.

In_Vitro_FAAH_Assay Tissue Tissue/Cell Homogenate (Source of FAAH) Incubation Incubation (37°C) Tissue->Incubation Substrate Labeled Substrate (e.g., [³H]Anandamide or Fluorogenic Substrate) Substrate->Incubation Inhibitor This compound or Alternative Inhibitor Inhibitor->Incubation Separation Separation of Product from Substrate Incubation->Separation Detection Detection of Product (Radioactivity or Fluorescence) Separation->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Workflow for an In Vitro FAAH Inhibition Assay.

In_Vivo_Pain_Model Animal Rodent (Mouse/Rat) DrugAdmin Administration of This compound or Vehicle Animal->DrugAdmin PainInduction Induction of Pain (e.g., Acetic Acid or Carrageenan) DrugAdmin->PainInduction Observation Observation of Pain-Related Behaviors (e.g., Writhing, Paw Withdrawal) PainInduction->Observation DataCollection Quantification of Behavioral Responses Observation->DataCollection Analysis Statistical Analysis (Comparison between groups) DataCollection->Analysis

Workflow for In Vivo Analgesic Efficacy Testing.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro FAAH Activity Assay (Radiometric)

This protocol is adapted from methodologies used in the characterization of FAAH inhibitors.[7][8]

  • Tissue Preparation: Homogenize rat liver or brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.5). Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C. Collect the supernatant and determine the protein concentration.[7][8]

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 7.5), fatty acid-free bovine serum albumin (0.05% w/v), and tissue homogenate (50 µg protein).[8]

  • Inhibition: Add varying concentrations of this compound or other inhibitors to the reaction mixture.

  • Enzymatic Reaction: Initiate the reaction by adding 10 µM anandamide and anandamide-[ethanolamine-³H] (20,000 cpm). Incubate at 37°C for 30 minutes.[8]

  • Termination and Extraction: Stop the reaction and extract the released [³H]ethanolamine.

  • Quantification: Measure the radioactivity of the extracted [³H]ethanolamine using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of FAAH inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Acetic Acid-Induced Writhing Test (Mice)

This is a widely used model for assessing peripheral analgesic activity.[3][9][10][11][12]

  • Animal Acclimation: Acclimate male ICR mice to the testing environment.[9]

  • Grouping: Divide the mice into control and treatment groups.[3]

  • Drug Administration: Administer this compound, a reference analgesic (e.g., indomethacin), or vehicle to the respective groups via the desired route (e.g., subcutaneous or oral).[11]

  • Induction of Writhing: After a specified pretreatment time (e.g., 30-60 minutes), administer a 0.5-1% acetic acid solution (10-20 mL/kg) intraperitoneally to each mouse.[3][9][11]

  • Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions, stretching of hind limbs) over a defined period (e.g., 10-20 minutes).[3][9]

  • Data Analysis: Compare the mean number of writhes in the treatment groups to the control group to determine the percentage of inhibition and calculate the ED50 value.

In Vivo Carrageenan-Induced Inflammatory Pain Model (Rodents)

This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of compounds.[1][4][13][14][15]

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) or mechanical stimulus (e.g., von Frey filaments) for each animal.[1]

  • Induction of Inflammation: Inject a 1-2% solution of λ-carrageenan (e.g., 20-100 µL) subcutaneously into the plantar surface of one hind paw.[1][14]

  • Drug Administration: Administer this compound, a reference drug, or vehicle at a specified time relative to the carrageenan injection (e.g., concurrently or after the onset of inflammation).[4]

  • Assessment of Hyperalgesia: At various time points after carrageenan injection (e.g., 2, 4, and 24 hours), re-measure the paw withdrawal latency to the thermal or mechanical stimulus.[4]

  • Measurement of Edema: Paw swelling can be quantified using a plethysmometer.

  • Data Analysis: Compare the paw withdrawal latencies and paw volume in the treatment groups to the control group to assess the anti-hyperalgesic and anti-inflammatory effects.

References

Measuring Anandamide Elevation: A Comparative Guide to URB937's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the endocannabinoid system, understanding the precise impact of inhibitors on anandamide levels is paramount. This guide provides a comprehensive comparison of methods to measure changes in anandamide concentrations following the administration of URB937, a peripherally restricted fatty acid amide hydrolase (FAAH) inhibitor.

This compound has emerged as a significant tool in pain and inflammation research due to its ability to selectively inhibit FAAH in peripheral tissues without crossing the blood-brain barrier.[1][2] This targeted action increases the localized concentration of anandamide, an endogenous cannabinoid neurotransmitter, thereby enhancing its analgesic and anti-inflammatory effects without the central nervous system side effects associated with direct cannabinoid receptor agonists.[1][3] This guide will delve into the experimental data supporting this compound's mechanism, detail the protocols for accurate anandamide measurement, and compare its performance with other FAAH inhibitors.

Quantitative Impact of this compound on Anandamide and Related Compounds

The administration of this compound leads to a significant and measurable increase in anandamide levels in peripheral tissues.[1][4] While direct comparative data on pre- and post-URB937 anandamide levels are embedded within various studies, the following table summarizes the observed effects on FAAH substrates from the available literature. Oleoylethanolamide (OEA), another FAAH substrate, is often used as a reliable biomarker for peripheral FAAH inhibition due to its greater abundance and stability in plasma.[5]

Tissue/SampleCompound MeasuredTreatment GroupFold Increase (vs. Vehicle)SpeciesReference
LiverAnandamideThis compound (1 mg/kg, i.p.)Significant IncreaseMouse[4]
KidneyAnandamideThis compound (1 mg/kg, i.p.)Significant IncreaseMouse[4]
ForebrainAnandamideThis compound (1 mg/kg, i.p.)No Significant ChangeMouse[4]
Spinal CordAnandamideThis compound (1 mg/kg, i.p.)No Significant ChangeMouse[4]
LiverOEAThis compound (3 mg/kg, oral)~ 4-foldRat[5]
PlasmaOEAThis compound (3 mg/kg, oral)~ 3.5-foldRat[5]

*Specific fold increase not explicitly stated in the abstract, but reported as a significant elevation.

Comparative Performance of this compound

Studies comparing this compound to globally active FAAH inhibitors, such as URB597 and PF-04457845, have highlighted the therapeutic advantages of peripheral restriction. In a complete Freund's adjuvant model of inflammatory pain, this compound was found to be significantly more effective at reducing pain-related responses than both URB597 and PF-04457845.[3] This suggests that enhancing anandamide signaling specifically in the periphery can be a more potent analgesic strategy for certain conditions.

Experimental Protocols

Accurate quantification of anandamide is critical for evaluating the efficacy of FAAH inhibitors. The gold-standard method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[6][7][8]

Key Experimental Methodologies

1. Tissue Collection and Homogenization:

  • Following administration of this compound or vehicle, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain) are rapidly dissected and flash-frozen in liquid nitrogen to prevent post-mortem degradation of anandamide.[7]

  • Tissues are weighed and homogenized in an ice-cold buffer, such as Tris-HCl, often containing sucrose.[4]

2. Analyte Extraction:

  • A common and effective method for extracting anandamide and other lipids is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6]

  • LLE Protocol Example: Tissues are homogenized in a mixture of organic solvents like chloroform and methanol. Following centrifugation, the organic phase containing the lipids is collected.[6]

  • SPE Protocol Example: After homogenization, the sample is loaded onto an SPE cartridge (e.g., C18). The cartridge is then washed to remove interfering substances, and the analytes are eluted with an organic solvent like methanol.[9]

3. Quantification by LC-MS/MS:

  • The extracted and dried samples are reconstituted in an appropriate solvent (e.g., acetonitrile/water mixture).[7]

  • An aliquot is injected into an HPLC system coupled to a triple-quadrupole mass spectrometer.[9]

  • A reverse-phase C18 column is typically used for chromatographic separation.[7][10]

  • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring for the specific precursor-to-product ion transitions of anandamide and a deuterated internal standard (e.g., anandamide-d8) for accurate quantification.[6]

Visualizing the Mechanism and Workflow

To better illustrate the underlying principles and experimental procedures, the following diagrams are provided.

URB937_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Anandamide_ext Anandamide Anandamide_int Anandamide Anandamide_ext->Anandamide_int Uptake FAAH FAAH Anandamide_int->FAAH Substrate Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolysis This compound This compound This compound->FAAH Inhibition

Caption: Mechanism of this compound action on anandamide levels.

Anandamide_Measurement_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Animal_Admin Animal Administration (this compound or Vehicle) Tissue_Collection Tissue Collection (Rapid Freezing) Animal_Admin->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Extraction Lipid Extraction (LLE or SPE) Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Sample Reconstitution Drying->Reconstitution LCMS LC-MS/MS Quantification Reconstitution->LCMS

Caption: Experimental workflow for anandamide measurement.

References

Urb937's Analgesic Profile: A Comparative Cross-Validation in Diverse Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the peripherally-acting FAAH inhibitor, Urb937, demonstrates consistent and potent analgesic effects across a spectrum of preclinical pain models, often exhibiting superior or comparable efficacy to centrally-acting agents and standard-of-care analgesics. This guide provides a comparative overview of this compound's performance, detailing its mechanism of action, experimental validation, and quantitative comparison with other analgesics.

This compound is a potent and peripherally restricted inhibitor of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] By preventing anandamide breakdown in peripheral tissues, this compound elevates local anandamide levels, leading to the activation of peripheral cannabinoid type 1 (CB1) receptors.[1][3] This targeted peripheral action is designed to provide pain relief without the central nervous system (CNS) side effects, such as sedation and motor dysfunction, often associated with direct-acting cannabinoid receptor agonists.[2]

Comparative Efficacy in Inflammatory Pain Models

In models of inflammatory pain, this compound has demonstrated significant efficacy in reducing hyperalgesia and allodynia. A key model used to assess inflammatory pain is the intraplantar injection of carrageenan in rodents, which induces localized inflammation, edema, and pain hypersensitivity.

In the carrageenan-induced inflammatory pain model, this compound was shown to be more potent than the non-steroidal anti-inflammatory drug (NSAID) indomethacin in reversing thermal and mechanical hyperalgesia.[4] Furthermore, when compared to globally active FAAH inhibitors, such as URB597 and PF-04457845, this compound was found to be significantly more effective in a complete Freund's adjuvant model of inflammatory pain.[4]

Compound Pain Model Metric ED50 Value (mg/kg) Route of Administration Reference
This compoundCarrageenan-inducedThermal Hyperalgesia0.2oral[4]
This compoundCarrageenan-inducedMechanical Hyperalgesia0.8oral[4]
This compoundCarrageenan-inducedEdema0.5oral[4]
IndomethacinCarrageenan-inducedThermal Hyperalgesia3.3oral[4]
IndomethacinCarrageenan-inducedMechanical Hyperalgesia16oral[4]
IndomethacinCarrageenan-inducedEdema20oral[4]
This compoundComplete Freund's AdjuvantMechanical Hyperalgesia--[4]
URB597Complete Freund's AdjuvantMechanical Hyperalgesia--[4]
PF-04457845Complete Freund's AdjuvantMechanical Hyperalgesia--[4]

Efficacy in Neuropathic Pain Models

This compound has also been extensively evaluated in various models of neuropathic pain, a chronic pain state caused by nerve damage. These models include chronic constriction injury (CCI) of the sciatic nerve, chemotherapy-induced neuropathy, and trigeminal neuralgia.

In a model of trigeminal neuralgia, sub-chronic treatment with this compound was able to prevent the development of mechanical allodynia.[5] Studies on cisplatin-induced neuropathy, a common side effect of chemotherapy, have shown that this compound normalizes both mechanical and cold sensitivity in the hind paws of mice.[6] The analgesic effects of this compound in neuropathic pain models are consistently shown to be mediated by peripheral CB1 receptors.[1][5]

Compound Pain Model Effect Dose Route of Administration Reference
This compoundTrigeminal Neuralgia (IoN-CCI)Prevented mechanical allodynia1 mg/kg, i.p.sub-chronic[5]
This compoundCisplatin-induced NeuropathyNormalized cold allodynia (hind paw)10 mg/kgi.p.[6]
This compoundCisplatin-induced NeuropathyNormalized mechanical allodynia (hind paw)10 mg/kgi.p.[6]
AmitriptylineCisplatin-induced NeuropathyNormalized cold & mechanical allodynia (hind paw)30 mg/kgi.p.[6]
GabapentinCisplatin-induced NeuropathyNormalized cold & mechanical allodynia (hind paw)100 mg/kgi.p.[6]
IbuprofenCisplatin-induced NeuropathyNormalized cold & mechanical allodynia (hind paw)10 mg/kgi.p.[6]

Efficacy in a Migraine Model

The potential of this compound in treating migraine has been investigated using the nitroglycerin (NTG)-induced hyperalgesia model in rats. This compound was effective in reducing both acute and chronic NTG-induced trigeminal hyperalgesia.[7] These effects were associated with the inhibition of neuropeptidergic and inflammatory pathways.[7] In this model, this compound was shown to block NTG-induced hyperalgesia in the tail flick test and both plantar and orofacial formalin tests.[8]

Mechanism of Action and Signaling Pathway

This compound's analgesic effects are rooted in its ability to selectively inhibit FAAH in peripheral tissues. This leads to an accumulation of the endocannabinoid anandamide, which then activates peripheral CB1 receptors on sensory neurons. This activation is believed to modulate the transmission of pain signals to the central nervous system.[1][3]

Urb937_Mechanism_of_Action cluster_peripheral Peripheral Tissues cluster_cns Central Nervous System This compound This compound FAAH FAAH This compound->FAAH inhibits BBB Blood-Brain Barrier This compound->BBB does not cross Anandamide Anandamide FAAH->Anandamide degrades CB1 Peripheral CB1 Receptor Anandamide->CB1 activates Analgesia Analgesic Effect CB1->Analgesia leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

A variety of established rodent models of pain are utilized to evaluate the analgesic properties of this compound and comparator drugs.

Inflammatory Pain Model (Carrageenan-induced):

  • Procedure: A subcutaneous injection of carrageenan (e.g., 1% solution) is administered into the plantar surface of a rodent's hind paw.

  • Assessment: Paw volume is measured to quantify edema. Pain sensitivity is assessed by measuring the withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) for mechanical hyperalgesia, and the latency to withdraw from a thermal stimulus (e.g., radiant heat source) for thermal hyperalgesia.[9] Measurements are typically taken at baseline and at various time points post-carrageenan injection.[9]

Neuropathic Pain Model (Chronic Constriction Injury - CCI):

  • Procedure: The sciatic nerve is loosely ligated at four locations.

  • Assessment: Development of mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia are measured over several weeks.

Chemotherapy-Induced Neuropathic Pain Model (Cisplatin):

  • Procedure: Rodents receive repeated systemic injections of cisplatin.[6]

  • Assessment: Mechanical sensitivity is assessed using von Frey filaments, and cold sensitivity is measured by the latency to withdraw from a drop of acetone applied to the paw.[6]

Migraine Model (Nitroglycerin-induced):

  • Procedure: Systemic administration of nitroglycerin (NTG) is used to induce hyperalgesia.[8][10]

  • Assessment: Nociceptive responses are evaluated using tests such as the tail flick test and the formalin test.[10]

Experimental_Workflow cluster_induction Pain Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment Induction Induction of Pain (e.g., Carrageenan, CCI, Cisplatin, NTG) Treatment Administration of This compound or Comparator Induction->Treatment Mechanical Mechanical Sensitivity (von Frey) Treatment->Mechanical Thermal Thermal Sensitivity (Hot/Cold Plate) Treatment->Thermal Spontaneous Spontaneous Pain (Formalin Test) Treatment->Spontaneous

References

Urb937: A Peripherally-Restricted FAAH Inhibitor with High Specificity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Specificity of Urb937 for Fatty Acid Amide Hydrolase (FAAH) in Comparison to Other Serine Hydrolases

For researchers and drug development professionals in the fields of pain, inflammation, and neuroscience, the selective inhibition of Fatty Acid Amide Hydrolase (FAAH) presents a promising therapeutic strategy. This compound has emerged as a potent and selective inhibitor of FAAH with a unique characteristic: it is peripherally restricted, meaning it does not readily cross the blood-brain barrier. This attribute makes this compound an invaluable tool for studying the roles of peripheral endocannabinoid signaling and a potential therapeutic agent with a reduced risk of central nervous system side effects. This guide provides a detailed assessment of this compound's specificity for FAAH over other key serine hydrolases, supported by available experimental data and detailed protocols.

High Potency and Peripheral Selectivity

This compound is a potent inhibitor of FAAH, with a reported half-maximal inhibitory concentration (IC50) of 26.8 nM in vitro.[1] In vivo studies in rodents have further substantiated its efficacy and peripheral selectivity. The median effective dose (ED50) for FAAH inhibition in the liver of rats is approximately 0.9 mg/kg, whereas in the brain, a significantly higher dose of 20.5 mg/kg is required to achieve the same level of inhibition.[2] Similarly, in mice, the ED50 for FAAH inhibition in the liver is 0.2 mg/kg, while in the brain it is 40 mg/kg, representing a 200-fold difference.[3] This pronounced peripheral restriction is attributed to its active extrusion from the central nervous system by the ATP-binding cassette (ABC) transporter Abcg2.[3]

While preclinical in vivo studies have consistently demonstrated a high degree of target selectivity for this compound, specific quantitative data on its inhibitory activity against other serine hydrolases such as monoacylglycerol lipase (MAGL), α/β-hydrolase domain containing 6 (ABHD6), and α/β-hydrolase domain containing 12 (ABHD12) from direct enzymatic assays are not widely available in the public domain. The primary evidence for its specificity comes from broader preclinical safety and pharmacodynamic assessments which have not indicated significant off-target effects.[2][4]

Comparative Data on Hydrolase Inhibition

To provide a clear comparison of this compound's potency, the following table summarizes the available inhibitory data for this compound against FAAH. Due to the lack of publicly available IC50 values for this compound against other hydrolases, a direct quantitative comparison is not possible at this time.

HydrolaseInhibitorIC50 / ED50Species/TissueReference
FAAH This compound IC50: 26.8 nM In vitro[1]
FAAH This compound ED50: 0.9 mg/kg Rat Liver[2]
FAAH This compound ED50: 20.5 mg/kg Rat Brain[2]
FAAH This compound ED50: 0.2 mg/kg Mouse Liver[3]
FAAH This compound ED50: 48 mg/kg Mouse Brain[3]

Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against FAAH using a fluorogenic substrate.

Materials:

  • Human or rodent FAAH enzyme (recombinant or from tissue homogenates)

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

  • FAAH Substrate: N-(arachidonoyl)-7-amino-4-methylcoumarin (AAMC)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the FAAH enzyme solution, and the test compound dilutions. Include wells with enzyme and vehicle (solvent) as a positive control (100% activity) and wells with buffer and vehicle but no enzyme as a background control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the FAAH substrate (AAMC) to all wells. The final concentration of AAMC is typically in the low micromolar range.

  • Immediately begin monitoring the increase in fluorescence in a plate reader with excitation wavelength set to ~350-360 nm and emission wavelength set to ~450-465 nm. Readings can be taken kinetically over a period of 15-30 minutes or as an endpoint measurement after a fixed incubation time at 37°C.

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of FAAH inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound (e.g., this compound) Dilutions add_reagents Add Buffer, Enzyme, and Test Compound to Plate prep_compound->add_reagents prep_enzyme Prepare FAAH Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare FAAH Substrate (AAMC) Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: 360nm, Em: 465nm) add_substrate->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for in vitro FAAH inhibition assay.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA Anandamide (AEA) CB1R CB1 Receptor AEA->CB1R Activates FAAH FAAH AEA->FAAH Hydrolysis Signaling Downstream Signaling (e.g., Reduced Neurotransmission) CB1R->Signaling Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Produces This compound This compound This compound->FAAH Inhibits

Caption: Endocannabinoid signaling and FAAH inhibition.

Conclusion

This compound is a well-characterized, potent, and peripherally-restricted inhibitor of FAAH. Its high degree of selectivity for peripheral FAAH makes it an exceptional tool for dissecting the roles of the endocannabinoid system outside of the central nervous system. While direct quantitative comparisons of its inhibitory activity against other serine hydrolases are limited in publicly accessible literature, the existing preclinical data strongly support its high target specificity. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to utilize this compound in their studies. Further research employing techniques such as competitive activity-based protein profiling would be invaluable to quantitatively map the selectivity profile of this compound across the entire serine hydrolase superfamily.

References

Independent Validation of URB937: A Comparative Analysis of Peripherally Restricted FAAH Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peripherally restricted Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB937, with other notable FAAH inhibitors. Supported by experimental data from published research, this document aims to offer a clear perspective on its performance and potential therapeutic applications.

This compound is a potent and orally active FAAH inhibitor with a distinguishing characteristic: it is peripherally restricted, meaning it does not readily cross the blood-brain barrier.[1] This is attributed to its active extrusion from the central nervous system by ATP-binding cassette transporters.[2] This mechanism of action allows this compound to selectively increase the levels of anandamide and other fatty acid amides in peripheral tissues without causing the central nervous system side effects often associated with direct cannabinoid receptor agonists.[2][3]

Comparative Performance Data

To provide a clear comparison, the following tables summarize key quantitative data for this compound and two other well-characterized FAAH inhibitors: URB597 (a centrally active inhibitor) and PF-04457845 (a potent, irreversible inhibitor).

CompoundTargetIC50 (nM)SpeciesReference
This compound FAAH26.8-[1][4][5]
URB597FAAH4.6Human[6][7]
5Rat Brain[8][9]
3Human Liver[8][9]
PF-04457845FAAH7.2Human[2][3][10][11]
7.4Rat[3][4]

Table 1: In Vitro FAAH Inhibition Potency. This table compares the half-maximal inhibitory concentration (IC50) of this compound, URB597, and PF-04457845 against the FAAH enzyme.

CompoundSpeciesRouteOral Bioavailability (F%)Cmax (ng/mL)Tmax (h)t1/2 (h)Reference
This compound RatOral36159.47 (at 3 mg/kg)2~3[12][13][14]
URB597RatOral5---[2]
PF-04457845RatOral88246 (at 1 mg/kg)4-[2]
HumanOral--0.5 - 1.2-[15]

Table 2: Comparative Pharmacokinetic Parameters. This table summarizes key pharmacokinetic parameters for this compound, URB597, and PF-04457845 in rats and humans where available.

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs discussed in the literature, the following diagrams have been generated using Graphviz.

URB937_Signaling_Pathway This compound Mechanism of Action cluster_peripheral Peripheral Tissues cluster_cns Central Nervous System Anandamide Anandamide FAAH FAAH Anandamide->FAAH Hydrolysis CB1R CB1 Receptor Anandamide->CB1R Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Analgesia Analgesic Effects CB1R->Analgesia Leads to This compound This compound This compound->FAAH Inhibition BBB Blood-Brain Barrier This compound->BBB Does not cross

Caption: this compound inhibits FAAH in peripheral tissues, increasing anandamide levels and leading to analgesia via CB1 receptor activation.

Experimental_Workflow_Pain_Model In Vivo Inflammatory Pain Model Workflow start Animal Acclimatization drug_admin Drug Administration (this compound or Vehicle) start->drug_admin inflammation Induction of Inflammation (e.g., Carrageenan Injection) drug_admin->inflammation assessment Pain Assessment (e.g., Paw Edema, Hyperalgesia) inflammation->assessment data_analysis Data Analysis assessment->data_analysis

References

Safety Operating Guide

Navigating the Disposal of Urb937: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Key Properties of Urb937

A thorough understanding of this compound's chemical and physical properties is the first step toward safe handling and disposal.

PropertyValueReference
Molecular Formula C₂₀H₂₂N₂O₄[1]
Molecular Weight 354.4 g/mol [1]
Appearance Solid powder[2]
Solubility - DMSO: ≥15 mg/mL- Ethanol: ≥10 mg/mL- DMF: ≥10 mg/mL[1]
Biological Activity Potent and peripherally restricted fatty acid amide hydrolase (FAAH) inhibitor[1][3][4][5]
Storage - Powder: -20°C for up to 3 years- In solvent: -80°C for up to 6 months[2]

Experimental Protocols: Handling and Preparation of this compound Solutions

Proper preparation of this compound solutions is crucial for experimental accuracy and safety. The most common solvent for this compound is Dimethyl Sulfoxide (DMSO).

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration. For example, for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 354.4 g/mol * (1000 mg / 1 g) = 3.544 mg

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Proper Disposal Procedures for this compound

The disposal of this compound and its solutions should be approached with caution, adhering to institutional and local regulations for chemical waste. Although not officially classified as a hazardous substance, its potent biological activity necessitates careful management.

Step 1: Waste Identification and Segregation
  • Solid this compound Waste: Unused or expired this compound powder.

  • This compound Solutions: this compound dissolved in solvents such as DMSO.

  • Contaminated Labware: Pipette tips, centrifuge tubes, gloves, and other disposable materials that have come into contact with this compound.

Step 2: Disposal of Solid this compound
  • Collection: Collect solid this compound waste in a clearly labeled, sealed container. The label should include "this compound Waste," the date, and the quantity.

  • Disposal Route: Treat as non-hazardous chemical waste unless institutional policy dictates otherwise. Dispose of the sealed container in the designated solid chemical waste stream. Do not mix with general laboratory trash.

Step 3: Disposal of this compound in DMSO Solutions

DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin. Therefore, solutions of this compound in DMSO require special handling.

  • Collection: Collect liquid waste containing this compound and DMSO in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle). The container must be clearly labeled as "Hazardous Waste: this compound in DMSO."

  • Incompatible Mixtures: Do not mix DMSO waste with other organic solvents unless you are certain of their compatibility.[6]

  • Disposal Route: This waste stream should be managed by your institution's Environmental Health and Safety (EHS) office for incineration or other appropriate disposal methods for flammable organic solvents.[7] Never pour DMSO solutions down the drain.[8]

Step 4: Disposal of Contaminated Labware
  • Collection: Place all disposable labware contaminated with this compound (solid or solution) into a designated, labeled biohazard or chemical waste bag.

  • Disposal Route: Dispose of the bag according to your institution's guidelines for chemically contaminated solid waste. This typically involves incineration.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Urb937_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound Powder waste_type->solid_waste Solid liquid_waste This compound in Solution (e.g., DMSO) waste_type->liquid_waste Liquid labware_waste Contaminated Labware waste_type->labware_waste Labware collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_labware Collect in Labeled Chemical Waste Bag labware_waste->collect_labware dispose_solid Dispose as Non-Hazardous Solid Chemical Waste collect_solid->dispose_solid dispose_liquid Contact EHS for Hazardous Waste Disposal (Incineration) collect_liquid->dispose_liquid dispose_labware Dispose as Chemically Contaminated Solid Waste collect_labware->dispose_labware

Caption: Decision tree for the proper disposal of different forms of this compound waste.

By following these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling URB937

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the peripherally restricted fatty acid amide hydrolase (FAAH) inhibitor, URB937. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety Information: Personal Protective Equipment (PPE)

While this compound has been shown to be well-tolerated in animal models at high doses, it should be handled with care as a potent bioactive compound.[1][2] The following personal protective equipment is mandatory when handling this compound in its solid form or in solution.

PPE CategoryItemSpecifications & Rationale
Hand Protection Nitrile GlovesProvides a sufficient barrier against accidental skin contact. Double gloving is recommended when handling stock solutions.
Eye Protection Safety Glasses with Side Shields or GogglesProtects eyes from splashes of solutions or accidental contact with the powdered compound.
Body Protection Laboratory CoatA standard lab coat is required to protect against contamination of personal clothing.
Respiratory Protection Not generally requiredAs this compound is a crystalline solid and not highly volatile, respiratory protection is not typically necessary when handling small quantities in a well-ventilated area. If there is a risk of aerosolization (e.g., during weighing of large quantities), use a fume hood.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the stability and purity of this compound.

Handling:

  • Weighing: Handle the solid form of this compound in a designated area, such as a chemical fume hood or a balance enclosure, to minimize the risk of inhalation and contamination of the surrounding workspace.

  • Solutions: this compound is soluble in organic solvents like DMSO, ethanol, and DMF.[3] Prepare stock solutions in a well-ventilated area or a fume hood.

  • Aqueous Solutions: this compound is sparingly soluble in aqueous buffers. To prepare, first dissolve in DMSO and then dilute with the aqueous buffer of choice.[3] It is not recommended to store aqueous solutions for more than one day.[3]

Storage:

  • Solid Form: Store the crystalline solid at -20°C for long-term stability (≥ 4 years).[3]

  • Stock Solutions: Aliquot stock solutions and store at -80°C for up to one year to avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at -20°C for up to one month.

Disposal Plan

All waste containing this compound, including empty vials, contaminated PPE, and unused solutions, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterSpeciesValueConditions
IC₅₀ (FAAH Inhibition) -26.8 nMIn vitro assay
ED₅₀ (Liver FAAH Inhibition) Rat0.9 mg/kgOral administration
ED₅₀ (Brain FAAH Inhibition) Rat20.5 mg/kgOral administration
ED₅₀ (Liver FAAH Inhibition) Mouse0.3 mg/kgOral administration
ED₅₀ (Analgesia) Mouse0.2 - 1.6 mg/kgVarious pain models (oral)

Table 2: Pharmacokinetic Parameters of this compound in Rodents

ParameterSpeciesValueRoute of Administration
Oral Bioavailability (F) Rat36%Oral
Oral Bioavailability (F) Mouse5.3%Oral
Tₘₐₓ (Time to Peak Plasma Conc.) Rat1 hourOral (3 mg/kg)
Tₘₐₓ (Time to Peak Plasma Conc.) Mouse30 minutesOral (10 mg/kg)
t₁/₂ (Elimination Half-life) Rat~3 hoursOral (3 mg/kg)
t₁/₂ (Elimination Half-life) Mouse1.6 hoursIntravenous (10 mg/kg)

Table 3: Acute and Subchronic Toxicity of this compound in Rats

Study TypeDoses Administered (Oral)DurationKey Findings
Acute Toxicity 100, 300, 1000 mg/kgSingle doseWell-tolerated; minor, non-dose-related effects on food and water intake.
Subchronic Toxicity 100, 300, 1000 mg/kgOnce daily for 14 daysWell-tolerated.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Oral Administration in Rats

This protocol is based on methodologies from pharmacokinetic and toxicity studies.[1]

  • Vehicle Preparation:

    • For pharmacokinetic/pharmacodynamic studies (up to 100 mg/kg): Prepare a vehicle of 10% PEG-400, 10% Tween-80, and 80% saline.

    • For toxicity studies (300-1000 mg/kg): Prepare a vehicle of 20% PEG-400, 20% Tween-80, and 60% saline.

  • This compound Dissolution:

    • Weigh the required amount of this compound crystalline solid.

    • Add the appropriate vehicle to the solid.

    • Vortex and/or sonicate the mixture until the this compound is fully dissolved.

  • Administration:

    • Administer the solution to rats via oral gavage at a volume of 10 ml/kg.

    • Prepare solutions immediately before use and discard any unused solution.[1]

Mandatory Visualizations

URB937_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Peripheral Neuron Pain Stimulus Pain Stimulus Anandamide Anandamide (AEA) Pain Stimulus->Anandamide triggers release This compound This compound FAAH FAAH This compound->FAAH inhibits Degradation FAAH->Degradation Anandamide->Degradation degraded by CB1_receptor CB1 Receptor Anandamide->CB1_receptor activates Analgesia Analgesic Effect (Pain Relief) CB1_receptor->Analgesia leads to

Caption: Signaling pathway of this compound's peripheral analgesic effect.

URB937_Experimental_Workflow cluster_preparation Preparation cluster_administration In Vivo Administration cluster_assessment Assessment cluster_analysis Data Analysis A Weigh this compound C Dissolve this compound in Vehicle A->C B Prepare Vehicle (e.g., PEG-400, Tween-80, Saline) B->C D Administer to Animal Model (e.g., Rat via Oral Gavage) C->D E Pharmacokinetic Study (Blood/Tissue Collection at Time Points) D->E F Pharmacodynamic Study (e.g., FAAH Activity Assay) D->F G Behavioral Study (e.g., Pain Response Measurement) D->G H LC/MS-MS for this compound Concentration E->H I Biochemical Assays F->I J Statistical Analysis of Behavioral Data G->J

Caption: General experimental workflow for in vivo studies with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.